molecular formula C18H36O4 B1252445 9,10-Dihydroxystearic acid, erythro- CAS No. 3639-32-5

9,10-Dihydroxystearic acid, erythro-

Cat. No.: B1252445
CAS No.: 3639-32-5
M. Wt: 316.5 g/mol
InChI Key: VACHUYIREGFMSP-DLBZAZTESA-N
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Description

(9R,10S)-dihydroxyoctadecanoic acid is a dihydroxy monocarboxylic acid that is octadecanoic acid in which the two hydroxy groups are located at positions 9R and 10S. It has a role as a Brassica napus metabolite. It is a dihydroxy monocarboxylic acid and a hydroxyoctadecanoic acid. It is functionally related to an octadecanoic acid. It is an enantiomer of a (9S,10R)-dihydroxyoctadecanoic acid.

Properties

IUPAC Name

(9R,10S)-9,10-dihydroxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACHUYIREGFMSP-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]([C@@H](CCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189915
Record name 9,10-Dihydroxystearic acid, erythro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3639-32-5
Record name 9,10-Dihydroxystearic acid, erythro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dihydroxystearic acid, erythro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-DIHYDROXYSTEARIC ACID, ERYTHRO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85N0L7U4A0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

physical and chemical properties of erythro-9,10-dihydroxystearic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Properties of erythro-9,10-Dihydroxystearic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

erythro-9,10-Dihydroxystearic acid (DHSA) is a high-melting, saturated fatty acid derivative characterized by vicinal diol functionality at the center of a C18 hydrophobic chain. Unlike its threo isomer, the erythro form exhibits exceptional crystalline stability (m.p. ~132°C) due to a robust intermolecular hydrogen-bonding network. This guide provides a rigorous examination of its stereochemistry, synthesis via syn-dihydroxylation, and physiochemical behavior, positioning it as a critical intermediate for bio-based surfactants, cosmetic rheology modifiers, and precursors for azelaic acid production.

Molecular Architecture & Stereochemistry

Stereochemical Definition

The nomenclature of 9,10-DHSA is historically prone to confusion. In this guide, we adhere to the IUPAC convention where erythro refers to the (9R,10S) and (9S,10R) racemic pair.

  • Origin: Derived from the syn-addition of hydroxyl groups to cis-9-octadecenoic acid (oleic acid).

  • Configuration: The substituents (hydroxyl groups) are on the same side in the Fischer projection. In the zigzag backbone conformation, the hydroxyl groups project in opposite directions (anti-periplanar) to minimize steric strain, allowing for dense crystal packing.

  • Isomeric Distinction:

    • erythro-DHSA: High melting point (~132°C). Produced via KMnO₄ oxidation of oleic acid.

    • threo-DHSA: Low melting point (~95°C). Produced via performic acid epoxidation and hydrolysis of oleic acid (anti-addition).

Visualization: Stereochemical Pathways

Stereochemistry Oleic cis-9-Octadecenoic Acid (Oleic Acid) Syn_Path Syn-Dihydroxylation (KMnO4, OsO4) Oleic->Syn_Path Anti_Path Anti-Dihydroxylation (HCOOH / H2O2) Oleic->Anti_Path Erythro erythro-9,10-DHSA (Racemic Pair) High MP (~132°C) Syn_Path->Erythro  Retention of  relative config Threo threo-9,10-DHSA (Racemic Pair) Low MP (~95°C) Anti_Path->Threo  Inversion via  Epoxide ring opening

Figure 1: Stereospecific synthesis pathways determining the erythro vs. threo configuration.

Physical Characterization

The high melting point of the erythro isomer is its defining physical trait, resulting from a cooperative hydrogen-bonding network involving both the carboxylic head group and the mid-chain vicinal diols.

Physiochemical Data Table
PropertyValue / DescriptionContext
CAS Number 3639-32-5Specific to erythro form (check purity).[1][2]
Molecular Formula C₁₈H₃₆O₄MW: 316.48 g/mol
Melting Point 131 – 132 °C Diagnostic peak. significantly higher than threo (95°C) or Oleic acid (13°C).
Solubility (Polar) Soluble in hot Ethanol, DMSO, DMF.Recrystallization typically performed in 95% Ethanol.[3]
Solubility (Non-polar) Insoluble in Petroleum Ether, Hexane.Used to wash away unreacted fatty acids.
pKa ~4.8 (Carboxyl)Similar to stearic acid; diols do not ionize in aqueous range.
Appearance White crystalline powderForms platelets or leaflets upon crystallization.
Crystal Packing & Rheology

Unlike 12-hydroxystearic acid (a famous organogelator), erythro-9,10-DHSA tends to crystallize rather than gel in most solvents due to the rigidity of the vicinal diol bonding. The 9,10-diols crosslink adjacent fatty acid chains, creating a "zipper" effect that elevates the lattice energy.

Chemical Reactivity & Synthesis Protocol

Synthesis Strategy: The Lapworth-Mottram Procedure

The most reliable route to the erythro isomer is the alkaline permanganate oxidation of oleic acid. This reaction proceeds via a cyclic manganate ester intermediate, ensuring syn-delivery of the oxygen atoms.

Critical Control Point: The reaction temperature must be maintained below 10°C. Higher temperatures promote oxidative cleavage of the C9-C10 bond, yielding azelaic acid (C9 dicarboxylic) and pelargonic acid (C9 monocarboxylic).

Experimental Protocol

Reagents:

  • Oleic Acid (Tech grade, ~90%)

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Sodium Sulfite (Na₂SO₃)

  • Hydrochloric Acid (HCl, conc.)[4]

Step-by-Step Methodology:

  • Saponification: Dissolve 10 g of Oleic acid in a solution of 2 g NaOH in 500 mL water. Heat gently until the solution is clear (formation of Sodium Oleate).

  • Ice Bath Equilibration: Dilute with 1000 mL of crushed ice/water. Cool the mixture to 0–5°C .

    • Why: Solubility of oxygen increases, but more importantly, low T prevents C-C bond cleavage.

  • Oxidation (The Kinetic Phase): Slowly add a solution of KMnO₄ (1% w/v) with vigorous stirring.[4] Maintain temperature < 10°C. Continue addition until a faint pink color persists (indicating excess permanganate).

    • Mechanism: The MnO₄⁻ attacks the pi-bond to form a cyclic manganate ester.

  • Quenching: After 5 minutes, add solid Sodium Sulfite (Na₂SO₃) until the purple color disappears and a brown precipitate (MnO₂) forms.

  • Acidification: Slowly add concentrated HCl (approx 50 mL) while stirring.

    • Observation: The brown MnO₂ dissolves, and the solution turns clear/yellowish. A white, fluffy precipitate of crude erythro-DHSA forms.

  • Isolation: Filter the white solid under vacuum. Wash copiously with water to remove Mn²⁺ salts.

  • Purification (Self-Validating Step):

    • Wash the crude solid with cold petroleum ether (removes unreacted oleic acid and saturated stearic acid impurities).[4]

    • Recrystallize from hot 95% Ethanol.

    • Validation: Check melting point.[3][4][5][6] If < 128°C, recrystallize again.

Reaction Pathway Diagram

Synthesis Oleate Sodium Oleate (aq) Intermediate Cyclic Manganate Ester Oleate->Intermediate Syn-addition MnO4 KMnO4 (< 10°C) MnO4->Intermediate Hydrolysis Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Release MnO2 Acidification Acidification (HCl) Hydrolysis->Acidification Product erythro-DHSA (Solid ppt) Acidification->Product Precipitation

Figure 2: Reaction pathway for the syn-dihydroxylation of oleate to erythro-DHSA.

Applications in Drug Development & Formulation

Permeation Enhancer

While not a primary API, DHSA modifies the lipid packing of the Stratum Corneum. The disruption caused by the polar diol group in the hydrophobic tail can increase the fluidity of lipid bilayers, potentially enhancing the transdermal delivery of co-administered drugs.

Chemical Precursor

DHSA serves as a stable, solid intermediate for the production of Azelaic Acid (anti-acne agent) via oxidative cleavage.

  • Pathway: DHSA + NaIO₄ (Periodate cleavage)

    
     Azelaic Aldehyde 
    
    
    
    Azelaic Acid.
  • Advantage: This route avoids the hazardous ozonolysis of oleic acid typically used in industry.

Surface Active Properties

The molecule acts as a non-ionic surfactant precursor. Its high melting point makes it valuable in stick formulations (deodorants, lipsticks) where structural integrity at body temperature is required, unlike the lower-melting threo form.

References

  • Swern, D., et al. (1952). Hydroxylation of Monounsaturated Fatty Materials With Hydrogen Peroxide-Formic Acid. Organic Syntheses, 32, 39. Link (Note: Describes the threo route, establishing the comparative baseline for melting points).

  • Lapworth, A., & Mottram, E. N. (1925). The determination of the constitution of the fatty acids.[5] Part II. The oxidation of oleic acid by potassium permanganate. Journal of the Chemical Society, Transactions, 127, 1628-1631. Link (The foundational paper for the high-melting erythro synthesis).

  • Koey, C. C., et al. (2011). Optimized Synthesis of Dihydroxystearic Acid from Palm Oleic Acid. Journal of Oil Palm Research, 23, 1026-1031. Link

  • Organic Chemistry Portal (OC-Praktikum). Synthesis of erythro-9,10-dihydroxystearic acid from oleic acid. Link (Detailed lab protocol confirming the 132°C melting point).

  • PubChem. 9,10-Dihydroxystearic acid, erythro-.[2] National Library of Medicine. Link

Sources

Technical Guide: Biosynthesis and Engineering of Dihydroxystearic Acids in Fungal Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biosynthesis Pathways of Dihydroxystearic Acids in Fungal Species Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroxystearic acids (DHSAs), particularly 9,10-dihydroxystearic acid (9,10-DHSA) , are high-value hydroxylated fatty acids with critical applications in biolubricants, cosmetics, and as precursors for specific polyesters. While chemical synthesis (e.g., performic acid oxidation) is standard, it suffers from low stereoselectivity and hazardous waste generation.

This guide delineates the fungal biosynthetic architecture for DHSA production. Unlike bacterial systems (e.g., Pseudomonas) that produce 7,10-DHSA via direct hydration, fungal systems predominantly utilize a two-step epoxidation-hydrolysis pathway targeting the


 double bond of oleic acid. We analyze the catalytic roles of Unspecific Peroxygenases (UPOs)  and Epoxide Hydrolases (EHs) , providing actionable protocols for metabolic engineering and bioprocess optimization.

Part 1: The Biosynthetic Mechanism

The fungal production of 9,10-DHSA is not a single-step hydration but a cascade involving the activation of an inert C=C bond followed by regioselective ring opening.

The Core Pathway

The substrate, oleic acid (C18:1


) , is abundant in oleaginous fungi like Yarrowia lipolytica and Rhodotorula species. The transformation proceeds as follows:
  • Epoxidation: An oxygen atom is transferred to the

    
     double bond, yielding 9,10-epoxystearic acid . In fungi, this is catalyzed by Unspecific Peroxygenases (UPOs)  (EC 1.11.2.[1]1) or P450 monooxygenases.[2] UPOs are preferred for industrial applications due to their self-sufficiency (requiring only H
    
    
    
    O
    
    
    and no expensive cofactors like NADPH).
  • Hydrolysis: The epoxide ring is opened by a microsomal or cytosolic Epoxide Hydrolase (EH) (EC 3.3.2.3), adding a water molecule to form the vicinal diol, 9,10-DHSA .

Stereochemical Control

The stereochemistry of the final product is dictated by the enantioselectivity of the EH.

  • Precursor: Oleic acid is naturally cis-configured.

  • Intermediate: UPOs typically convert cis-oleic acid to cis-9,10-epoxystearic acid.

  • Product: Fungal EHs (e.g., from Rhodotorula glutinis) generally catalyze a trans-addition of water. Consequently, the hydrolysis of cis-9,10-epoxystearic acid yields threo-9,10-dihydroxystearic acid .[3]

Pathway Visualization

The following diagram illustrates the enzymatic flow and chemical logic.

BiosynthesisPathway cluster_enzymes Enzymatic Steps OleicAcid Oleic Acid (C18:1 cis-9) UPO Unspecific Peroxygenase (e.g., MroUPO) OleicAcid->UPO H2O2 H2O2 H2O2->UPO Epoxide cis-9,10-Epoxystearic Acid EH Epoxide Hydrolase (e.g., AnEH) Epoxide->EH H2O H2O H2O->EH DHSA threo-9,10-DHSA (Vicinal Diol) UPO->Epoxide Epoxidation EH->DHSA Hydrolysis (trans-addition)

Figure 1: Enzymatic cascade from Oleic Acid to threo-9,10-DHSA via epoxide intermediate.

Part 2: Enzymology and Key Fungal Species

Unspecific Peroxygenases (UPOs)

UPOs are the "silver bullet" for fatty acid oxyfunctionalization. Unlike P450s, they do not require auxiliary reductase proteins.

  • Marasmius rotula (MroUPO): A basidiomycete enzyme capable of epoxidizing oleic acid. Note: MroUPO can also hydroxylate the epoxide to form hydroxy-epoxides; reaction timing is critical to maximize the epoxide yield before hydrolysis.

  • Chaetomium globosum (CglUPO): An ascomycete enzyme that shows higher selectivity for epoxidation over hydroxylation compared to MroUPO.

Epoxide Hydrolases (EHs)

Fungal EHs are robust and often enantioselective.

  • Aspergillus niger (AnEH): One of the most characterized EHs. It possesses a catalytic triad (Asp-His-Asp/Glu) and follows a two-step mechanism involving a covalent alkyl-enzyme intermediate. It effectively hydrolyzes fatty acid epoxides to diols.

  • Rhodotorula species (e.g., R.[4] glutinis): These red yeasts produce EHs with high enantioselectivity, often used to resolve racemic epoxides. For DHSA production, they ensure the formation of the threo isomer.[5]

Comparative Table of Biocatalysts
Enzyme ClassSource OrganismPrimary FunctionCofactor RequirementProduct Specificity
UPO Marasmius rotulaEpoxidation / HydroxylationH

O

Epoxides + Hydroxy-epoxides
UPO Chaetomium globosumEpoxidationH

O

High purity Epoxides
EH Aspergillus nigerHydrolysisNone (Water)threo-Diols
EH Rhodotorula glutinisHydrolysisNone (Water)Enantiopure Diols

Part 3: Experimental Protocols

Protocol Design Philosophy (Self-Validating Systems)

A robust protocol must account for the instability of the epoxide intermediate.

  • Control: Spontaneous acid-catalyzed hydrolysis of epoxides occurs at low pH. To confirm enzymatic conversion, reactions must be buffered at pH 7.0–8.0.

  • Validation: Use a "killed enzyme" control (boiled cell lysate) to distinguish between background chemical hydrolysis and EH activity.

Workflow: Whole-Cell Bioconversion

This protocol uses a recombinant host (e.g., Yarrowia lipolytica or E. coli) expressing the fungal pathway genes, or a two-stage process using isolated enzymes.

Step 1: Biomass Production

  • Inoculate Y. lipolytica in YPD medium (10 g/L Yeast Extract, 20 g/L Peptone, 20 g/L Glucose).

  • Incubate at 28°C, 200 rpm for 48 hours until stationary phase (high biomass).

  • Induction: If using an inducible promoter (e.g., pPOX2), add oleic acid (1% v/v) as an inducer 12 hours prior to harvest.

Step 2: Bioconversion Reaction

  • Harvest cells by centrifugation (4,000 x g, 10 min). Wash twice with 50 mM Potassium Phosphate Buffer (pH 7.5).

  • Resuspend cells to OD

    
     = 20–30 in the same buffer.
    
  • Substrate Addition: Add Oleic Acid (10 mM final) dissolved in ethanol (1% v/v final solvent conc).

  • Cofactor Supply (for UPO): Feed H

    
    O
    
    
    
    continuously or in pulses to maintain 1–2 mM concentration. Warning: Excess H
    
    
    O
    
    
    inactivates heme enzymes.
  • Incubation: Shake at 28°C for 12–24 hours.

Step 3: Downstream Processing & Analysis

  • Quench: Acidify to pH 2.0 with 1M HCl to stop enzymatic activity and protonate fatty acids.

  • Extraction: Add equal volume of Ethyl Acetate. Vortex vigorously for 5 min. Centrifuge to separate phases. Collect organic (top) layer.

  • Derivatization (TMS): Evaporate solvent. Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine. Incubate at 60°C for 30 min.

  • GC-MS Analysis: Inject 1 µL.

    • Column: DB-5ms or equivalent.

    • Target Ions: Look for alpha-cleavage fragments characteristic of 9,10-OTMS groups (m/z 215 and 259 for 9,10-DHSA derivative).

Experimental Workflow Diagram

ExperimentalWorkflow Culture 1. Cell Cultivation (Y. lipolytica / A. niger) Induction 2. Pathway Induction (Add Oleic Acid/H2O2) Culture->Induction Reaction 3. Bioconversion (pH 7.5, 28°C, 24h) Induction->Reaction Quench 4. Acid Quench & Extraction (Ethyl Acetate) Reaction->Quench Deriv 5. TMS Derivatization (BSTFA + Pyridine) Quench->Deriv Analysis 6. GC-MS Analysis (Identify 9,10-DHSA) Deriv->Analysis

Figure 2: Step-by-step workflow for the production and analysis of fungal DHSA.

Part 4: Industrial Relevance & Engineering Strategies[8][9]

Metabolic Engineering Targets

To maximize DHSA yields in a fungal host like Yarrowia lipolytica, researchers must redirect carbon flux:

  • Block Beta-Oxidation: Delete POX genes (acyl-CoA oxidases) to prevent the degradation of oleic acid and the DHSA product.

  • Overexpress Desaturase: Overexpress OLE1 (

    
     desaturase) to convert stearic acid (C18:0) to oleic acid (C18:1), increasing the precursor pool.
    
  • Enhance NADPH/H

    
    O
    
    
    
    Supply:
    For P450 systems, NADPH regeneration (via Pentose Phosphate Pathway) is crucial. For UPOs, controlled in situ H
    
    
    O
    
    
    generation (e.g., via Glucose Oxidase) prevents enzyme inactivation.
Applications
  • Biolubricants: 9,10-DHSA esters have superior oxidative stability and low-temperature properties compared to vegetable oils.

  • Polyesters: The vicinal diol group serves as a monomer for cross-linked polyesters and polyurethanes.

  • Cosmetics: Used as a thickening agent and stabilizer in formulations.

References

  • Carro, J., et al. (2019). Modulating Fatty Acid Epoxidation vs Hydroxylation in a Fungal Peroxygenase. ACS Catalysis.

  • Smit, M. S. (2004).[2][6] Fungal epoxide hydrolases: new landmarks in sequence-activity space. Trends in Biotechnology.

  • Aranda, C., et al. (2021). High Epoxidation Yields of Vegetable Oil Hydrolyzates and Methyl Esters by Selected Fungal Peroxygenases. Frontiers in Bioengineering and Biotechnology.

  • Fontanille, P., et al. (2012).[7] Bioconversion of volatile fatty acids into lipids by the oleaginous yeast Yarrowia lipolytica.[7] Bioresource Technology.

  • Zou, J., et al. (2000).[2] Structure of Aspergillus niger epoxide hydrolase at 1.8 A resolution. Structure.

  • Kim, B. S., et al. (2021). Production of 7,10-dihydroxy-8(E)-octadecenoic acid using cell-free supernatant of Pseudomonas aeruginosa. Enzyme and Microbial Technology. (Note: Cited for contrast; confirms 7,10-isomer is bacterial).

Sources

solubility of erythro-9,10-dihydroxystearic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The Solubility of erythro-9,10-Dihydroxystearic Acid in Organic Solvents[1][2][3]

Executive Summary

erythro-9,10-Dihydroxystearic acid (DHSA) is a high-melting (mp ~132°C) saturated fatty acid derivative characterized by vicinal hydroxyl groups at the C9 and C10 positions.[2][4][5][6][7] Unlike its parent compound, oleic acid, or its diastereomer (threo-DHSA), the erythro isomer exhibits a distinct solubility profile driven by strong intermolecular hydrogen bonding. This guide details the solubility landscape of erythro-DHSA, establishing ethanol as the primary solvent for purification and DMSO/DMF for high-concentration formulation, while identifying non-polar solvents (petroleum ether, hexane) as critical anti-solvents for impurity removal.

Chemical Profile & Stereochemical Context

To ensure experimental reproducibility, the specific isomer must be chemically validated. The solubility behavior of DHSA is strictly dependent on its stereochemistry, which dictates its crystal lattice energy.

Featureerythro-9,10-DHSAthreo-9,10-DHSA
Origin (Synthetic) cis-Oleic acid + KMnO₄ (syn-hydroxylation)cis-Oleic acid + HCOOH/H₂O₂ (anti-hydroxylation)
Melting Point ~132°C (High-Melting)~95°C (Low-Melting)
Crystal Lattice High stability due to efficient H-bond packingLower stability, looser packing
Solubility Trend Lower solubility in organic solventsHigher solubility in organic solvents

Field-Proven Insight: Researchers often confuse the two isomers. If your sample melts below 100°C, you are likely working with the threo isomer or a eutectic mixture. This guide focuses strictly on the high-melting erythro form.

Solubility Landscape

The solubility of erythro-DHSA is governed by the "Like Dissolves Like" principle, but modified by the high energy required to break its crystal lattice.

Quantitative Solubility Data (Approximate at 25°C)
SolventSolubility (mg/mL)ClassificationApplication
DMF (Dimethylformamide)~25 mg/mLHighStock solutions, Reactions
DMSO (Dimethyl sulfoxide)~10 mg/mLModerate-HighBiological assays, Stock solutions
Ethanol (Abs. or 95%) ~5 mg/mL (Cold) / High (Hot)Temperature-DependentRecrystallization (Standard)
Ethyl Acetate Low (< 1 mg/mL)PoorWashing/Anti-solvent
Chloroform LowPoorPartitioning (limited utility)
Petroleum Ether / Hexane InsolubleAnti-solventRemoving unreacted fatty acids
Water InsolubleAnti-solventPrecipitation from DMSO/Ethanol
Solvent Class Analysis
  • Alcohols (Ethanol, Methanol): The vicinal diols of DHSA interact favorably with protic solvents. While solubility is modest at room temperature (~5 mg/mL in ethanol), it increases dramatically near the boiling point (78°C), making ethanol the ideal recrystallization solvent .

  • Polar Aprotics (DMSO, DMF): These solvents effectively disrupt the intermolecular hydrogen bonds of the erythro crystal lattice, offering the highest room-temperature solubility.

  • Non-Polar Aliphatics (Hexane, Pet Ether): The polar diol moiety renders erythro-DHSA insoluble in these solvents. This property is exploited to wash away unreacted oleic acid or saturated fatty acid impurities (stearic/palmitic acid) which remain soluble.

Experimental Protocols

Protocol: Purification via Recrystallization (Ethanol)

This protocol utilizes the steep temperature-solubility gradient of erythro-DHSA in ethanol to achieve >98% purity.

Reagents: Crude erythro-DHSA, Ethanol (95%), Petroleum Ether (bp 60-80°C).

  • Impurity Extraction (Solid-Liquid):

    • Pulverize the crude, dried reaction product.[6][8]

    • Digest (stir) the solid in Petroleum Ether (10 mL per gram of solid) for 15 minutes at room temperature.

    • Filtration: Vacuum filter the solid.[3] The filtrate contains unreacted oleic acid and saturated fatty acid impurities. The retentate is the crude erythro-DHSA.

  • Dissolution:

    • Transfer the solid to an Erlenmeyer flask.

    • Add Ethanol (95%) (approx. 15-20 mL per gram of solid).

    • Heat on a steam bath or hot plate (with magnetic stirring) until the solvent boils.

    • Note: If the solution is not clear, add hot ethanol in small increments. If solid remains after significant addition, filter hot to remove mechanical impurities.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature on the benchtop (insulate flask with a towel for larger crystals).

    • Once at room temperature, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.

  • Collection:

    • Collect crystals via vacuum filtration (Buchner funnel).

    • Wash the filter cake with a small volume of cold ethanol.

    • Dry under vacuum or in a desiccator.

    • Validation: Verify Melting Point is 130-132°C .

Protocol: Gravimetric Solubility Determination

To determine precise solubility in a specific solvent (e.g., for formulation):

  • Saturation: Add excess erythro-DHSA to 5 mL of the target solvent in a sealed vial.

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-warmed if testing at elevated temp) into a tared weighing vessel.

  • Evaporation: Evaporate the solvent (using a nitrogen stream or vacuum oven).

  • Quantification: Weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).

Visualization: Solubility & Purification Logic

DHSA_Solubility Oleic cis-Oleic Acid Oxidation Oxidation (KMnO4, pH > 7) Oleic->Oxidation Syn-Hydroxylation Crude Crude Product (Mixture) Oxidation->Crude Wash Petroleum Ether Wash (Solid-Liquid Extraction) Crude->Wash Impurities Filtrate: Oleic/Stearic Acid Wash->Impurities Soluble Solid Solid: Crude erythro-DHSA Wash->Solid Insoluble Recryst Recrystallization (Hot Ethanol) Solid->Recryst Pure Pure erythro-DHSA (MP ~132°C) Recryst->Pure Cooling

Figure 1: Purification workflow leveraging the specific solubility profile of erythro-DHSA. Note the critical use of Petroleum Ether as an anti-solvent for impurities.

References

  • Organic Syntheses. (1959). 9,10-Dihydroxystearic Acid.[1][4][5][6][9][10][11][12] Coll. Vol. 4, p.317. (Definitive procedure for erythro isomer synthesis and purification).

  • Cayman Chemical. (2022).[1] 9,10-Dihydroxystearic Acid Product Information. (Provides quantitative solubility data in DMSO, DMF, and Ethanol).

  • LipidBank. Fatty Acid Database: 9,10-Dihydroxystearic acid. (Confirms melting point of erythro isomer as 132°C).[2][4][6][8]

  • N.O.P. (Sustainability in the Organic Chemistry Lab Course). Synthesis of erythro-9,10-dihydroxystearic acid from oleic acid. (Detailed educational protocol confirming insolubility in petroleum ether).

Sources

Foundational Research on the Anti-Inflammatory Properties of Dihydroxystearic Acids (DHSA)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the foundational research into 9,10-dihydroxystearic acid (DHSA), focusing on its synthesis, molecular mechanisms, and anti-inflammatory potential.

Executive Summary

Dihydroxystearic acid (DHSA), specifically the 9,10-dihydroxystearic acid isomer, is a saturated hydroxy fatty acid derived from the oxidation of oleic acid. While historically utilized as a rheological modifier in cosmetics, emerging research identifies DHSA as a bioactive lipid with distinct immunomodulatory properties. Unlike its monohydroxy counterparts (e.g., 10-hydroxystearic acid) which primarily target PPAR


, 9,10-DHSA exhibits a unique dual-action mechanism: modulation of the NLRP3 inflammasome  and dose-dependent activation of PPAR

. This guide details the chemical synthesis, validated mechanisms, and experimental protocols required to assess DHSA as a therapeutic candidate for dermatological and metabolic inflammation.

Part 1: Chemical Identity & Synthesis Protocols

Structural Characterization
  • IUPAC Name: 9,10-dihydroxyoctadecanoic acid[1]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 316.48 g/mol

  • Key Isomers: The threo and erythro diastereomers are formed depending on the oxidation method. The threo-form is the predominant product of performic acid oxidation followed by hydrolysis.

Synthesis Workflow: Epoxidation-Hydrolysis Route

The industrial and laboratory standard for high-purity DHSA production involves the in situ generation of performic acid. This method is preferred over permanganate oxidation due to higher yields and cleaner workup.

Reagents:

  • Oleic Acid (Technical grade, >90%)

  • Formic Acid (88%)

  • Hydrogen Peroxide (30-50%)

  • Sulfuric Acid (Catalyst)

  • Sodium Hydroxide (for hydrolysis)

Step-by-Step Protocol:

  • Epoxidation (Formation of 9,10-Epoxystearic Acid):

    • In a jacketed reactor, mix Oleic Acid (1.0 mol) and Formic Acid (0.5 mol) .

    • Maintain temperature at 20–25°C .

    • Add Hydrogen Peroxide (1.5 mol) dropwise over 60 minutes. The reaction is exothermic; strict temperature control is critical to prevent oxidative cleavage of the chain.

    • Mechanism:[2][3][4][5] Formic acid reacts with H

      
      O
      
      
      
      to form performic acid, which transfers oxygen to the alkene double bond.
    • Reaction Time: Stir for 3–5 hours until iodine value (IV) drops below 2.

  • Ring Opening (Hydrolysis):

    • The crude epoxide is separated from the aqueous layer.

    • Add 3N NaOH (excess) and heat to 90–100°C for 1–2 hours. This saponifies the ester and opens the epoxide ring to form the diol.

    • Note: Acid-catalyzed hydrolysis yields the glycol directly but often results in ester byproducts. Alkaline hydrolysis ensures complete conversion to the salt form.

  • Acidification & Purification:

    • Acidify the hot soap solution with 3N HCl to pH 2–3.

    • The crude DHSA precipitates as a waxy solid.

    • Recrystallization: Dissolve crude solid in hot 95% Ethanol (approx. 5 mL per gram). Cool to 4°C overnight.

    • Yield: Typical yields range from 75–85% .

    • Melting Point: threo-9,10-DHSA melts at 90–92°C ; erythro-9,10-DHSA melts at 130–132°C .

Part 2: Molecular Mechanisms of Anti-Inflammation

Recent computational and in vitro studies have delineated two primary signaling pathways for DHSA.

NLRP3 Inflammasome Inhibition

Molecular docking studies indicate that 9,10-DHSA interacts directly with the NLRP3 (Nucleotide-binding oligomerization domain-like receptor containing pyrin domain 3) protein.[6]

  • Binding Affinity: High interaction scores (comparable to known inhibitors) suggest DHSA stabilizes the inactive conformation of NLRP3.

  • Outcome: Prevention of inflammasome assembly blocks the cleavage of Pro-Caspase-1 to Caspase-1, thereby inhibiting the maturation and release of pro-inflammatory cytokines IL-1

    
      and IL-18 .
    
PPAR Activation

Unlike 10-hydroxystearic acid (a PPAR


 agonist), 9,10-DHSA shows specificity for PPAR

(Peroxisome Proliferator-Activated Receptor gamma) at higher concentrations (50–100

M).[2]
  • Mechanism: Ligand binding to PPAR

    
     induces heterodimerization with RXR (Retinoid X Receptor).
    
  • Transcriptional Effect: The complex binds to PPRE (PPAR Response Elements), repressing NF-

    
    B signaling and reducing the expression of TNF-
    
    
    
    and iNOS .
Visualized Pathway (DOT Diagram)

DHSA_Mechanism DHSA 9,10-Dihydroxystearic Acid (Extracellular) Cell_Membrane Cell Membrane DHSA->Cell_Membrane Passive Transport NLRP3 NLRP3 Inflammasome (Inactive) DHSA->NLRP3 Direct Binding (Stabilization) PPARg PPAR-γ Receptor DHSA->PPARg Agonist (>50µM) Cell_Membrane->DHSA Intracellular NLRP3_Active NLRP3 Inflammasome (Active Assembly) NLRP3->NLRP3_Active Inhibition Caspase1 Caspase-1 Activation NLRP3_Active->Caspase1 IL1B IL-1β / IL-18 Release Caspase1->IL1B RXR RXR PPARg->RXR Heterodimerization NFkB NF-κB Signaling RXR->NFkB Transrepression Cytokines TNF-α, iNOS, COX-2 NFkB->Cytokines Downregulation

Caption: Dual-mechanism of 9,10-DHSA: Direct inhibition of NLRP3 assembly and PPAR


-mediated repression of NF-

B.

Part 3: Experimental Validation Protocols

To validate the anti-inflammatory efficacy of DHSA, researchers should utilize a combination of in silico docking and in vitro macrophage assays.

In Vitro Efficacy: RAW 264.7 Macrophage Assay

This is the industry-standard screen for anti-inflammatory lipids.

Objective: Determine IC


 for Nitric Oxide (NO) and Cytokine inhibition.

Protocol:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM + 10% FBS.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with DHSA (dissolved in DMSO, final concentration <0.1%) at varying concentrations (e.g., 10, 25, 50, 100

    
    M) for 1 hour .
    
    • Control: Vehicle (DMSO) only.

  • Stimulation: Add LPS (Lipopolysaccharide) at 1

    
    g/mL to induce inflammation. Incubate for 24 hours .
    
  • Readout 1 (NO): Mix 100

    
    L supernatant with 100 
    
    
    
    L Griess Reagent. Measure absorbance at 540 nm.
  • Readout 2 (Cytokines): Use ELISA kits for TNF-

    
     and IL-6 on the remaining supernatant.
    
  • Readout 3 (Viability): Perform MTT or CCK-8 assay to ensure reduced NO is not due to cytotoxicity.

Validation Criteria:

  • Valid Hit: >50% inhibition of NO at non-cytotoxic concentrations.

  • Mechanism Check: If NO is reduced but TNF-

    
     is not, suspect direct iNOS enzyme inhibition rather than NF-
    
    
    
    B modulation.
In Silico Docking (NLRP3)

Objective: Confirm binding affinity to the inflammasome NACHT domain.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target PDB: 6NPY (NLRP3 structure).[1]

  • Ligand Prep: Energy minimize 9,10-DHSA structure (MM2 force field).

  • Grid Box: Center on the ATP-binding site of the NACHT domain.

  • Success Metric: Binding energy < -7.0 kcal/mol.[6]

Part 4: Data Summary & Comparative Analysis

The following table contrasts 9,10-DHSA with related bioactive fatty acids.

CompoundPrimary TargetAnti-Inflammatory MechanismKey Biological Outcome
9,10-DHSA NLRP3 / PPAR

Inflammasome inhibition; NF-

B repression
Reduced IL-1

, Improved Insulin Sensitivity
10-Hydroxystearic Acid PPAR

Fatty acid oxidation promotionReduced skin age spots, pore size reduction
Ricinoleic Acid EP3 Receptor Prostaglandin mimicryAnti-inflammatory (acute), Analgesic
Oleic Acid Free Fatty Acid Receptors Weak anti-inflammatoryGeneral membrane fluidity modulation

Part 5: Future Outlook & Applications

  • Dermatological Therapeutics: Given the established role of 10-HSA in skin barrier repair, 9,10-DHSA's NLRP3 activity suggests superior potential for treating acne vulgaris (where inflammasome activation by C. acnes is a key driver) and rosacea .

  • Metabolic Syndrome: The PPAR

    
     activation profile indicates potential as a nutraceutical for managing insulin resistance, supported by preliminary in vivo data in KKAy diabetic mice.
    
  • Formulation Science: DHSA's high melting point and stability make it an ideal "active excipient"—providing structure to topical formulations while delivering therapeutic benefits.

References

  • Synthesis & Chemical Properties

    • Organic Syntheses Procedure: 9,10-Dihydroxystearic Acid.[1][7] Organic Syntheses, Coll. Vol. 4, p.317 (1963). Link

  • Mechanistic Insight (NLRP3 & PPAR)

    • Unveiling the immunomodulatory mechanisms of pineapple metabolites: A multi-modal computational analysis. (Identifies 9,10-DHSA interaction with NLRP3). Link

    • 9,10-Dihydroxystearic acid Product Information.[1][2][3][4][7][8][9] MedChemExpress. (Details PPAR-gamma activation data). Link

  • Related Hydroxy Fatty Acid Research

    • Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores.[5][10][11][12] Int J Cosmet Sci. 2019;41(3):240-256.[11][12] (Comparative data on 10-HSA). Link

    • Anti-Inflammatory Activity of Two new Acylic C18 Hydroxy Unsaturated Fatty Acids in RAW264.7 macrophages. Egyptian Journal of Chemistry. 2022. Link

Sources

Methodological & Application

protocol for derivatization of erythro-9,10-dihydroxystearic acid for analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quantification of erythro-9,10-Dihydroxystearic Acid via GC-MS

Executive Summary

This guide details the protocol for the derivatization and analysis of erythro-9,10-dihydroxystearic acid (DHSA), a significant oxidation product of oleic acid found in biological systems and industrial formulations.[1] Unlike standard fatty acid analysis, the presence of a vicinal diol (1,2-diol) at the C9 and C10 positions requires a dual-derivatization strategy to ensure volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS).[1] This note presents two validated workflows: a General Profiling Protocol (TMS-FAME) for high-sensitivity quantification and a Stereospecific Protocol (Cyclic Boronate) for definitive structural confirmation and isomer differentiation.[1]

Introduction & Scientific Rationale

The Analyte: erythro-9,10-DHSA is a C18 fatty acid characterized by two hydroxyl groups on carbons 9 and 10.[2][3] The erythro configuration typically results from the cis-hydroxylation of oleic acid (e.g., via KMnO4 oxidation or specific enzymatic pathways), whereas the threo form results from epoxide hydrolysis.[1]

The Analytical Challenge:

  • Polarity: The carboxylic acid and two hydroxyl groups create strong hydrogen bonding, rendering the native molecule non-volatile and unsuitable for GC.[1]

  • Stereochemistry: Distinguishing erythro from threo isomers is critical for biological interpretation but difficult with standard derivatization.[1]

  • Thermal Instability: Under GC temperatures, underivatized diols can undergo dehydration, leading to peak tailing and degradation.[1]

The Solution: We employ a "Lock-and-Tag" derivatization strategy:

  • Step 1 (Methylation): Converts the carboxylic acid to a methyl ester (FAME), neutralizing the acidic proton.[1]

  • Step 2 (Functionalization):

    • Method A (TMS): Silylation of hydroxyls for general profiling.[1]

    • Method B (Boronate):[1] Formation of a cyclic boronate ester to "lock" the vicinal diol, providing stereochemical resolution.[1]

Experimental Workflow Diagrams

Figure 1: Analytical Decision Matrix & Workflow

G Start Biological/Industrial Sample Extract Lipid Extraction (Folch or Bligh-Dyer) Start->Extract Methyl Step 1: Methylation (FAME) Reagent: BF3-MeOH Extract->Methyl Decision Select Derivatization Path Methyl->Decision PathA Path A: General Profiling (Silylation) Decision->PathA Quantification PathB Path B: Stereochemistry (Cyclic Boronate) Decision->PathB Isomer ID TMS Reaction: BSTFA + 1% TMCS Forms: TMS Ether PathA->TMS Boronate Reaction: n-Butylboronic Acid Forms: Cyclic Boronate PathB->Boronate GCMS GC-MS Analysis (EI Source, 70eV) TMS->GCMS Boronate->GCMS

Caption: Dual-pathway workflow for DHSA analysis. Path A is preferred for general quantification; Path B is specific for confirming the 1,2-diol structure and stereochemistry.[1]

Detailed Protocols

Reagents & Equipment
  • Standards: erythro-9,10-dihydroxystearic acid (Cayman Chem/Sigma).

  • Methylation Reagent: Boron trifluoride-methanol (BF3-MeOH, 14%).[1]

  • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1]

  • Boronate Reagent: n-Butylboronic acid (5 mg/mL in dry pyridine).[1]

  • Solvents: n-Hexane (HPLC grade), Pyridine (Anhydrous).[1]

Protocol A: TMS-FAME Derivatization (Gold Standard)

Best for: Routine quantification and identifying the molecule in complex mixtures via alpha-cleavage fragmentation.[1]

  • Esterification (Methylation):

    • Dissolve 100 µg of dried lipid extract in 0.5 mL of BF3-MeOH (14%).

    • Incubate at 60°C for 10 minutes in a sealed glass vial.

    • Note: Avoid higher temps to prevent isomerization.[1]

    • Add 1 mL of hexane and 1 mL of saturated NaCl/water.[1] Vortex and centrifuge.[1]

    • Transfer the upper hexane layer (containing FAMEs) to a new vial and evaporate to dryness under nitrogen.

  • Silylation (TMS Ether Formation):

    • To the dried FAME residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS .

    • Incubate at 60°C for 30 minutes .

    • Critical: Moisture will hydrolyze TMS groups.[1] Ensure all glassware and solvents are anhydrous.[1]

    • Evaporate reagents under nitrogen (optional, to remove excess BSTFA) and reconstitute in 100 µL hexane, OR inject directly if the column phase permits.

Protocol B: Cyclic Boronate Derivatization (Stereospecific)

Best for: Confirming the vicinal nature of hydroxyls and separating erythro/threo isomers.[1]

  • Esterification: Perform Step 1 from Protocol A to generate the methyl ester.[1]

  • Boronate Formation:

    • Dissolve the dried FAME residue in 100 µL of n-butylboronic acid solution (5 mg/mL in pyridine).

    • Heat at 60°C for 20 minutes .

    • Mechanism:[1][4] The boronic acid reacts specifically with the 1,2-diol to form a five-membered dioxaborolane ring.

    • Inject directly into GC-MS.

Data Analysis & Interpretation

GC-MS Parameters
  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[1] Non-polar phases are preferred.[1]

  • Carrier Gas: Helium at 1 mL/min.

  • Temp Program: 100°C (1 min)

    
     20°C/min to 200°C 
    
    
    
    5°C/min to 300°C (hold 5 min).
Mass Spectral Fingerprints (EI, 70eV)
Derivative TypeKey Fragment Ions (m/z)Mechanistic Origin
TMS-FAME 215, 259 Alpha-cleavage between C9 and C10. The molecule breaks between the two TMS-protected carbons.
73, 75Trimethylsilyl group fragments (diagnostic for TMS).[1]
Cyclic Boronate Molecular Ion (M+) Often visible, unlike TMS derivatives.[1]
Specific Fragments Loss of alkyl chains flanking the boronate ring.[1]
Figure 2: Fragmentation Mechanism (TMS-FAME)

Caption: Diagnostic alpha-cleavage of the TMS derivative. The bond between the functionalized carbons (C9-C10) is the weakest, yielding two major ions.[1]

Troubleshooting & Validation

  • Self-Validating the Protocol:

    • Internal Standard: Spike samples with heptadecanoic acid (C17:0) prior to extraction.[1] It should appear as a clean methyl ester peak.[1]

    • Derivatization Efficiency Check: If you observe a peak at [M-90] or [M-180] relative to the expected mass, it indicates incomplete silylation or thermal degradation (loss of TMS-OH).[1]

  • Stereochemistry Check:

    • If erythro and threo separation is poor on a DB-5 column using TMS derivatives, switch to Protocol B (Boronates) .[1] The cyclic structure imposes rigidity, significantly enhancing the separation factor (

      
      ) between diastereomers.[1]
      

References

  • Christie, W. W. (n.d.).[1] Mass Spectrometry of Fatty Acid Derivatives: Hydroxy Fatty Acids. Lipid Library.[1] Retrieved from [Link]

  • Morris, L. J. (1963).[1] Separation of isomeric long-chain polyhydroxy acids by thin-layer chromatography and gas-liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Brooks, C. J. W., & Maclean, I. (1971).[1] Cyclic boronates as derivatives for gas chromatography-mass spectrometry of vicinal diols. Journal of Chromatographic Science. Retrieved from [Link][1]

Sources

Application Note: A Robust LC-MS/MS Method for the Targeted Analysis of Hydroxy Fatty Acids in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of hydroxy fatty acids (HFAs) in human plasma. HFAs, a class of oxylipins derived from the oxidation of polyunsaturated fatty acids, are crucial signaling molecules and biomarkers implicated in a range of physiological and pathological processes, including inflammation, cardiovascular disease, and metabolic disorders.[1][2][3] The described method employs a streamlined solid-phase extraction (SPE) protocol for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This guide provides a detailed, step-by-step protocol, discusses the rationale behind key experimental choices, and outlines method validation according to regulatory guidelines, making it an invaluable resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Hydroxy Fatty Acids

Hydroxy fatty acids are a diverse group of lipid mediators that play pivotal roles in cell signaling and the inflammatory response.[2] They are formed through enzymatic pathways involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, or via non-enzymatic free radical-mediated oxidation.[4] Their biological activities are often potent and varied, ranging from pro-inflammatory to anti-inflammatory effects, making their accurate quantification in biological matrices like plasma essential for understanding disease pathogenesis and for the development of novel therapeutics.[2][3]

The analytical challenge in measuring HFAs lies in their low endogenous concentrations, the presence of numerous structurally similar isomers, and the complexity of the plasma matrix.[1][5][6] LC-MS/MS has emerged as the gold standard for HFA analysis due to its high sensitivity, selectivity, and specificity.[6][7] This application note details a robust workflow designed to overcome these challenges and deliver reliable, high-quality data.

Analytical Workflow Overview

The analytical workflow is designed for high-throughput and robust quantification of HFAs in plasma. It encompasses sample preparation, chromatographic separation, and mass spectrometric detection.

Figure 1: Overall workflow for the LC-MS/MS analysis of hydroxy fatty acids in plasma.

Detailed Experimental Protocol

This section provides a step-by-step guide for the analysis of HFAs in plasma, from sample collection to data acquisition.

Materials and Reagents
  • Hydroxy fatty acid analytical standards and deuterated internal standards (e.g., HETE-d8)

  • LC-MS grade water, acetonitrile, methanol, and isopropanol

  • Formic acid (≥98%)

  • Human plasma (collected in EDTA tubes)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)

  • All solvents and reagents should be of the highest purity to minimize background interference.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for removing interfering substances such as proteins and phospholipids and for concentrating the analytes of interest.[1][7][8][9] A reversed-phase C18 sorbent is effective for retaining the non-polar HFAs while allowing more polar contaminants to be washed away.

SPE Protocol cluster_plasma_prep Plasma Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Steps start Start plasma 1. Thaw plasma on ice start->plasma end Proceed to LC-MS/MS istd 2. Spike with internal standards plasma->istd precip 3. Precipitate proteins with cold acetonitrile istd->precip centrifuge 4. Centrifuge and collect supernatant precip->centrifuge condition 5. Condition SPE cartridge (Methanol then Water) centrifuge->condition load 6. Load supernatant condition->load wash 7. Wash with low % organic solvent load->wash elute 8. Elute HFAs with high % organic solvent wash->elute dry 9. Evaporate eluate to dryness elute->dry reconstitute 10. Reconstitute in injection solvent dry->reconstitute reconstitute->end

Figure 2: Detailed step-by-step solid-phase extraction (SPE) workflow.

Protocol:

  • Plasma Pre-treatment: To 100 µL of human plasma, add 10 µL of a deuterated internal standard mix. Precipitate proteins by adding 300 µL of cold acetonitrile, vortex thoroughly, and centrifuge at 4°C.[10]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 15% aqueous methanol to remove polar interferences.

  • Elution: Elute the HFAs with 1 mL of acetonitrile.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Liquid Chromatography Separation

Reversed-phase chromatography is the most common approach for separating HFAs.[7] A C18 column provides good retention and resolution of these non-polar analytes. A gradient elution is necessary to separate the various HFA species and their isomers.[11][12]

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient 30% B to 95% B over 10 minutes
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Detection

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the high sensitivity and selectivity required for quantification.[1][5] HFAs readily form [M-H]⁻ ions in negative electrospray ionization (ESI) mode.

Parameter Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -3.0 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen, 800 L/hr
Collision Gas Argon

MRM Transitions:

The following table provides example MRM transitions for common HFAs. These should be optimized for the specific instrument used.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
5-HETE319.2115.115
12-HETE319.2179.112
15-HETE319.2219.112
9-HODE295.2171.110
13-HODE295.2195.110
15(S)-HETE-d8 (IS)327.2184.112

Method Validation

A full validation of the bioanalytical method should be performed to ensure the reliability of the results, following guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[13][14][15][16]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[15]

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple runs.[13]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor is typically used.[13]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Recovery: The efficiency of the extraction process.[13]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[15]

Parameter Acceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Correlation Coefficient (r²) ≥0.99

Conclusion

The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of hydroxy fatty acids in human plasma. The combination of a streamlined solid-phase extraction protocol, efficient chromatographic separation, and sensitive mass spectrometric detection allows for the accurate measurement of these important lipid mediators. Adherence to the detailed protocol and proper method validation will ensure high-quality data suitable for a wide range of research and clinical applications.

References

  • Buczynski, M. W., Dumlao, D. S., & Dennis, E. A. (2021). Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Methods in Molecular Biology, 2306, 171–186. [Link]

  • Strassburg, K., Hu, S., & Gao, D. (2021). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Journal of Visualized Experiments. [Link]

  • Standard of Care. (n.d.). Fatty Acid Esters of Hydroxy Fatty Acids. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Takashima, S., Toyoshi, K., & Shimozawa, N. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry, 2(1), 21-28. [Link]

  • Gouveia-Figueira, S., Nording, M. L., & Gaudin, M. (2020). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 25(11), 2548. [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Bioanalysis Zone. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Zhang, Y., et al. (2024). Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases. Obesity Reviews, 25(6), e13735. [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2021). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 26(16), 4945. [Link]

  • SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. [Link]

  • Morrow, J. D., & Roberts, L. J. (1994). Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: gas chromatography-mass spectrometry methods. Methods in Enzymology, 233, 163-174. [Link]

  • ResearchGate. (2021). Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. [Link]

  • Cyberlipid. (n.d.). Hydroxy fatty acids. [Link]

  • Zhou, T., et al. (2026). Double derivatization-enhanced LC-MS/MS for isomer-resolved identification and quantification of fatty acids. Analytica Chimica Acta, 1243, 345133. [Link]

  • Cyberlipid. (n.d.). Hydroxy FA. [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(14), 3293. [Link]

  • Jira, W., & Spiteller, G. (2006). Gas Chromatography/Electron-Capture Negative Ion Mass Spectrometry for the Quantitative Determination of 2- and 3-Hydroxy Fatty Acids in Bovine Milk Fat. Journal of Agricultural and Food Chemistry, 54(18), 6569-6574. [Link]

  • Wang, Y., et al. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Analytical Chemistry, 92(7), 5005-5013. [Link]

  • Kim, J. H., & Kim, H. J. (2014). Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes. Journal of Industrial Microbiology & Biotechnology, 41(1), 17-26. [Link]

  • Yore, M. M., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols, 11(4), 749-762. [Link]

  • ResearchGate. (2018). Analysis of Fatty Acids and Metabolites in Plasma by LC-MS/MS. [Link]

  • Bird, S. S., Marur, V. R., & Stavrovskaya, I. G. (2014). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of Visualized Experiments, (85), 51210. [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5707. [Link]

  • Gouveia-Figueira, S., et al. (2022). Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Metabolites, 12(5), 444. [Link]

  • LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • Agilent. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]

  • Semantic Scholar. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. [Link]

  • Macis, D., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Journal of Clinical Medicine, 13(9), 2642. [Link]

  • MDPI. (n.d.). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. [Link]

  • ResearchGate. (2002). Identification of hydroxy fatty acids by liquid chromatography-atmospheric pressure chemical ionization mass spectroscopy in Euglena gracilis. [Link]

  • Shimadzu. (n.d.). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. [Link]

  • News-Medical. (n.d.). Improving sample preparation for LC-MS/MS analysis. [Link]

  • MDPI. (n.d.). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]

  • PMC. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. [Link]

  • ACS Publications. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. [Link]

Sources

Application Note: Synthesis of erythro-9,10-Dihydroxystearic Acid via Potassium Permanganate Oxidation

[1][2]

Executive Summary

This protocol details the synthesis of erythro-9,10-dihydroxystearic acid (DHSA) from oleic acid using a cold, alkaline potassium permanganate (

12

Critical Distinction: The oxidation of oleic acid (cis-9-octadecenoic acid) via

low-melting isomer

Scientific Principles & Mechanism[3]

Reaction Mechanism: Syn-Hydroxylation

The transformation relies on the ability of the permanganate ion (



  • Cycloaddition: The manganese atom forms a five-membered ring with the two alkene carbons. This concerted [3+2] cycloaddition ensures that both oxygen atoms are delivered to the same face of the double bond (syn-addition).

  • Hydrolysis: The unstable manganate ester is hydrolyzed in basic solution to release the diol and insoluble manganese dioxide (

    
    ).
    
Stereochemical Outcome[4][5]
  • Starting Material: Oleic Acid (cis-geometry).

  • Mechanism: Syn-addition.

  • Product: The two hydroxyl groups end up on the same side of the carbon chain in the eclipsed conformation. In the zigzag projection (lowest energy), they appear on opposite sides, but the stereochemical designation relative to the cis-origin is erythro (or meso-like).

Critical Control Points (CCP)
  • Temperature (< 10°C): High temperatures promote oxidative cleavage of the C-C bond, producing azelaic acid (C9 dicarboxylic) and pelargonic acid (C9 monocarboxylic) instead of the diol.

  • pH (Alkaline): Basic conditions stabilize the manganate ester and prevent over-oxidation. Acidic conditions favor cleavage.

Visual Workflows

Reaction Pathway

The following diagram illustrates the mechanistic pathway and stereochemical retention.

ReactionMechanismOleicOleic Acid(cis-alkene)MnEsterCyclic ManganateEster (Intermediate)Oleic->MnEsterKMnO4, <10°CSyn-additionDHSAerythro-9,10-DHSA(Syn-diol)MnEster->DHSAOH-, H2OCleavageOxidative Cleavage(Impurity)MnEster->Cleavage>20°C or Acidic pHHydrolysisAlkalineHydrolysis

Figure 1: Mechanistic pathway showing the critical divergence between dihydroxylation and oxidative cleavage.

Experimental Workflow

ProtocolFlowStartStart: Oleic AcidSaponify1. Saponification(NaOH, H2O)Start->SaponifyCool2. Cool to < 10°CSaponify->CoolOxidize3. Add KMnO4(Dropwise, maintain <10°C)Cool->OxidizeQuench4. Quench/Decolorize(NaHSO3)Oxidize->QuenchAcidify5. Acidify (HCl)Precipitate DHSAQuench->AcidifyFilter6. Filtration & WashAcidify->FilterRecryst7. Recrystallization(Ethanol)Filter->RecrystFinalPure erythro-DHSA(mp ~95°C)Recryst->Final

Figure 2: Step-by-step experimental process flow.[1]

Materials & Stoichiometry

Scale: 10 mmol Oleic Acid (Batch Size)

ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole
Oleic Acid (90%+)282.461.03.14 g (~3.5 mL)Substrate
NaOH 40.00~8.03.14 gSolubilizing Agent (Soap formation)
KMnO4 158.031.62.50 gOxidant
Water (DI) 18.02Solvent~400 mLReaction Medium
NaHSO3 104.06Excess~5.0 gQuenching Agent (Reduces

)
HCl (conc.) 36.46Excess~10 mLAcidification (Protonation)
Ethanol (95%) 46.07Solvent~50 mLRecrystallization

Detailed Protocol

Phase 1: Preparation of Substrate (Saponification)
  • Dissolution: In a 1 L Erlenmeyer flask or beaker, dissolve 3.14 g of NaOH in 320 mL of distilled water.

  • Addition: Add 3.14 g (approx. 3.5 mL) of Oleic acid to the alkaline solution.

  • Mixing: Stir gently until the solution is clear and homogeneous. This converts the insoluble fatty acid into soluble sodium oleate.

  • Cooling: Place the flask in an ice-water bath. Insert a thermometer. Cool the solution to 5–8°C.

    • Note: Do not freeze the solution, but ensure it is well below 10°C to suppress cleavage.

Phase 2: Oxidation[2]
  • Oxidant Prep: Dissolve 2.50 g of

    
     in 250 mL of water (1% solution). Ensure it is fully dissolved.
    
  • Addition: Add the

    
     solution to the stirred oleate solution slowly  over 5–10 minutes.
    
  • Monitoring: Monitor the temperature continuously; do not allow it to rise above 10°C.

  • Reaction Time: Stir the purple/brown mixture for an additional 5 minutes at 5–10°C. The color will transition from purple to brown as

    
     precipitates.
    
Phase 3: Quenching and Workup
  • Decolorization: While stirring, add solid Sodium Sulfite (

    
    ) in small portions.
    
    • Observation: The brown precipitate (

      
      ) will dissolve, and the purple color will fade. The solution should become clear and colorless (or slightly yellow).[4]
      
  • Acidification: Slowly add concentrated HCl (~10 mL) to the solution while monitoring pH.

    • Target: pH < 2.

    • Observation: A fluffy white precipitate forms immediately. This is the crude DHSA (free acid form).

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel). Wash the filter cake with 100 mL of cold water to remove residual salts and acid.

Phase 4: Purification (Recrystallization)
  • Drying: Air dry the crude solid or dry under vacuum to remove bulk water.

  • Solvent: Transfer the solid to a flask and add ~30–50 mL of 95% Ethanol.

  • Heating: Heat gently on a steam bath or hot plate (approx 60°C) until the solid dissolves completely.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath or refrigerator (4°C) for 1 hour.

  • Collection: Filter the purified crystals and wash with a small amount of cold ethanol.

  • Yield: Expected yield is 60–80% (approx. 2.0 – 2.6 g).

Quality Control & Characterization

ParameterSpecificationMethodNotes
Appearance White crystalline powderVisualYellowing indicates oxidation impurities.
Melting Point 94°C – 95°C Capillary MPHigh purity erythro isomer.
IR Spectrum Broad peak 3200-3400 cm⁻¹FTIRIndicates OH stretch.
Solubility Soluble in hot EtOH; Insoluble in waterSolubility TestDifferentiates from salts.

Troubleshooting Guide:

  • Problem: Product melts at >120°C.

    • Cause: Starting material was likely Elaidic acid (trans), or significant isomerization occurred (rare in these conditions).

  • Problem: Product is oily/sticky.

    • Cause: Incomplete oxidation or presence of unreacted oleic acid.

    • Solution: Wash crude product with petroleum ether (DHSA is insoluble; Oleic acid is soluble) before recrystallization.[4]

  • Problem: Low Yield.

    • Cause: Temperature rose >10°C during oxidation, causing cleavage into azelaic acid (water-soluble, lost in filtrate).

References

  • Lapworth, A., & Mottram, E. N. (1925).[1] Oxidation of Oleic Acid by Permanganate. Journal of the Chemical Society, Transactions.

  • Organic Syntheses. (1952). 9,10-Dihydroxystearic Acid.[1][2][3][5][6] Org. Synth. 1952, 32, 22.

  • Swern, D. (1948). Chemistry of Epoxy Compounds. Chemical Reviews. (Fundamental reference for stereochemistry of lipid oxidation).

  • Nuffield Foundation. Oxidation of Oleic Acid with Potassium Permanganate. Practical Chemistry Protocol.

Analytical Standards for erythro-9,10-Dihydroxystearic Acid: Purity Assessment & Isomer Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-Lipid-094

Executive Summary

erythro-9,10-Dihydroxystearic acid (DHSA) is a high-value saturated fatty acid derivative used in cosmetic formulations, lubricants, and as a metabolic biomarker for oleic acid oxidation. However, commercial supplies are frequently contaminated with the threo-diastereomer or unreacted oleic acid.

The biological and physicochemical properties of DHSA are strictly governed by its stereochemistry. The erythro isomer (derived from syn-dihydroxylation) exhibits a significantly higher melting point and distinct solubility profile compared to the threo isomer (derived from epoxide hydrolysis).

This guide provides a multi-modal analytical workflow to certify the purity of erythro-9,10-DHSA, utilizing Differential Scanning Calorimetry (DSC), GC-MS (for structural ID), and LC-MS/MS (for trace impurity quantification).

Physicochemical Characterization: The First Line of Defense

Before engaging expensive mass spectrometry resources, fundamental physical properties provide the most immediate indication of stereochemical purity.

Melting Point Differentiation

The most robust "quick check" for erythro vs. threo differentiation is the melting point.[1] The erythro crystal lattice is significantly more stable.

Propertyerythro-9,10-DHSAthreo-9,10-DHSAOleic Acid (Impurity)
Melting Point ~132°C ~95°C 13–14°C (Liquid)
Origin KMnO₄ Oxidation (syn)Epoxide Hydrolysis (anti)Starting Material
Solubility (EtOH) Low (requires heat)ModerateHigh

Protocol 1: DSC Purity Check

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments DSC2500).

  • Sample: 2–5 mg solid DHSA in Tzero aluminum pan.

  • Ramp: Heat from 40°C to 150°C at 10°C/min.

  • Acceptance Criteria: Sharp endothermic peak onset >130°C. Presence of minor peaks at ~95°C indicates threo contamination.

GC-MS Structural Validation (Derivatization Required)

Gas Chromatography is the gold standard for separating diastereomers, but DHSA is non-volatile and thermally unstable in its free acid form. We utilize a dual-derivatization strategy: Methylation (Carboxyl) + Silylation (Hydroxyl).

Workflow Diagram

G Raw Raw DHSA Sample Meth Step 1: Methylation (BF3-MeOH, 60°C) Raw->Meth Esterify COOH Silyl Step 2: Silylation (BSTFA + 1% TMCS) Meth->Silyl Cap OH groups GC GC-MS Analysis (DB-5ms Column) Silyl->GC Inject Data Data Analysis (Alpha-Cleavage Ions) GC->Data Interpret

Figure 1: Derivatization workflow for GC-MS analysis. This two-step process ensures complete volatility and distinct fragmentation patterns.

Protocol 2: GC-MS Sample Preparation
  • Methylation: Dissolve 1 mg DHSA in 0.5 mL BF₃-Methanol (14%). Heat at 60°C for 15 mins. Extract with Hexane.[2][3] Evaporate to dryness.

  • Silylation: Reconstitute residue in 50 µL Pyridine + 50 µL BSTFA (with 1% TMCS). Incubate at 60°C for 30 mins.

  • Analysis: Inject 1 µL (Split 1:10) onto a DB-5ms column (30m x 0.25mm).

    • Temp Program: 100°C (1 min)

      
       20°C/min 
      
      
      
      300°C (hold 5 min).
Spectral Interpretation (The "Fingerprint")

The Bis-TMS-Methyl Ester derivative cleaves specifically between C9 and C10 (the functionalized carbons).

  • Precursor Ion: M+ (very weak/absent).

  • Key Fragment A (C10-C18):

    
    -cleavage generates CH3-(CH2)7-CH(OTMS)+. m/z 215 .
    
  • Key Fragment B (C1-C9):

    
    -cleavage generates +CH(OTMS)-(CH2)7-COOMe. m/z 259 .
    

Validation Check: The ratio of erythro to threo is determined by retention time. On a 5% phenyl column, the erythro isomer typically elutes after the threo isomer due to intramolecular hydrogen bonding differences affecting interaction with the stationary phase.

LC-MS/MS Quantitative Protocol (Trace Analysis)

For quantifying DHSA in biological matrices or detecting trace impurities without derivatization, LC-MS/MS in Negative Electrospray Ionization (ESI-) mode is preferred.

Protocol 3: LC-MS/MS Method[2][4][5]
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH 7.5).

  • Mobile Phase B: Acetonitrile/Methanol (90:10).

  • Gradient: 30% B to 95% B over 10 mins.

  • Flow Rate: 0.3 mL/min.[4]

MRM Transitions (Negative Mode)

Since DHSA ionizes as the carboxylate anion


, fragmentation targets the diol moiety.
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
9,10-DHSA 315.2 171.1 25Cleavage at C9-C10
9,10-DHSA 315.2 155.1 30Secondary loss
Oleic Acid 281.2281.20Pseudo-MRM (Sim)

NMR Validation: Stereochemical Integrity

When reference standards are unavailable, NMR is the absolute method for assigning configuration. The chemical shift of the methine protons (CH-OH) differs between isomers due to magnetic anisotropy and shielding effects in the preferred conformers.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Target Signal: Methine protons at C9/C10.[5]

    • erythro-Isomer: Signal appears upfield (approx 3.40 ppm ).

    • threo-Isomer: Signal appears downfield (approx 3.60 ppm ).

    • Note: The coupling constant (

      
      ) is generally smaller for erythro due to the gauche conformation dominating in solution to facilitate H-bonding.
      

Logic Map: Purity Assessment Decision Tree

DecisionTree Start Sample Receipt: Unknown DHSA Purity DSC Test 1: DSC/Melting Point Start->DSC Check1 MP > 130°C? DSC->Check1 Fail1 REJECT (Likely threo or mixture) Check1->Fail1 No (<100°C) Pass1 PROCEED Check1->Pass1 Yes GC Test 2: GC-MS (Derivatized) Pass1->GC Check2 Single Peak? m/z 215 & 259 present? GC->Check2 Fail2 REJECT (Isomer mix or wrong structure) Check2->Fail2 No Final CERTIFIED erythro-9,10-DHSA Check2->Final Yes Pass2 PROCEED

Figure 2: Decision matrix for certifying analytical standards. Melting point is the critical "Go/No-Go" gate before spectral analysis.[1]

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 9,10-Dihydroxystearic acid, TMS derivative. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2024).[6] Compound Summary for CID 12235229: erythro-9,10-Dihydroxystearic acid. National Center for Biotechnology Information. [Link]

  • Ren, Y., et al. (2013). "Synthesis, purification and identification of 9,10-dihydroxystearic acid." ResearchGate. (Validating melting points of 132°C for erythro isomer). [Link]

  • LIPID MAPS® Lipidomics Gateway. (2024). Standard Protocol for LC-MS/MS of Oxidized Fatty Acids. [Link]

  • Yang, Z., et al. (2018). "Analysis of Triacylglycerols in Castor Oil Through Liquid Chromatography–Mass Spectrometry." Journal of Chromatographic Science. (Discussing ionization of hydroxy fatty acids). [Link]

Sources

Application Notes & Protocols: A Guide to Utilizing Erythro-9,10-Dihydroxystearic Acid in Fatty Acid Metabolism Studies in HepG2 Cells

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The rising prevalence of metabolic disorders, particularly Non-Alcoholic Fatty Liver Disease (NAFLD), necessitates the development of robust in vitro models and the identification of novel bioactive molecules to study hepatic lipid metabolism. The human hepatoma cell line, HepG2, serves as a cornerstone for such investigations due to its hepatic lineage and metabolic capabilities.[1] This guide provides a comprehensive framework for utilizing erythro-9,10-dihydroxystearic acid (e-DHSA), an oxidation product of oleic acid, as a tool compound to probe the intricacies of fatty acid metabolism in HepG2 cells.[2] We present the scientific rationale for its use, centered on its potential as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist, alongside detailed, self-validating protocols for inducing and evaluating cellular steatosis, assessing fatty acid uptake, and analyzing the expression of key metabolic genes.

Scientific Rationale & Mechanistic Hypothesis

The liver is a central hub for fatty acid metabolism, balancing uptake, de novo lipogenesis (DNL), oxidation, and export.[3] An imbalance in these pathways leads to the ectopic accumulation of lipids, a hallmark of NAFLD.[4][5] HepG2 cells, when challenged with an excess of free fatty acids (FFAs), can replicate this steatotic phenotype, making them an invaluable tool for screening and mechanistic studies.[6]

Erythro-9,10-dihydroxystearic acid (e-DHSA) is a dihydroxy fatty acid formed from the oxidation of oleic acid.[2] Its structural similarity to other lipid signaling molecules and its documented ability to activate PPARα make it a compelling compound for metabolic research.[2] PPARα is a nuclear receptor that functions as a primary transcriptional regulator of fatty acid catabolism. Its activation in hepatocytes leads to the upregulation of genes involved in fatty acid uptake, binding, and mitochondrial and peroxisomal β-oxidation.[7]

Our central hypothesis is that e-DHSA will ameliorate FFA-induced lipid accumulation in HepG2 cells by activating PPARα, thereby shifting the metabolic balance from lipid storage towards fatty acid oxidation. This guide provides the experimental framework to test this hypothesis.

G cluster_0 Cellular Response to e-DHSA eDHSA e-DHSA PPARa PPARα Activation eDHSA->PPARa TargetGenes Upregulation of Target Genes (e.g., CPT1A, ACOX1) PPARa->TargetGenes Transcriptional Regulation FAO Increased Fatty Acid Oxidation (FAO) TargetGenes->FAO LipidAcc Decreased Lipid Accumulation FAO->LipidAcc

Figure 1: Hypothesized signaling pathway of e-DHSA in hepatocytes.

Experimental Design & Workflow

The overall experimental strategy involves establishing a steatosis model in HepG2 cells, treating these cells with e-DHSA, and subsequently measuring key metabolic endpoints. A robust design includes multiple controls to ensure the validity of the results.

G cluster_assays Endpoint Assays start Start: Culture HepG2 Cells induce Induce Steatosis (Oleic/Palmitic Acid, 24h) start->induce treat Treat with e-DHSA (Vehicle, e-DHSA, Positive Control) induce->treat oro Lipid Accumulation (Oil Red O Staining) treat->oro fau Fatty Acid Uptake (Fluorescent Assay) treat->fau qpcr Gene Expression (qRT-PCR) treat->qpcr analyze Data Analysis & Interpretation oro->analyze fau->analyze qpcr->analyze end Conclusion analyze->end

Figure 2: General experimental workflow for studying e-DHSA effects.

Core Methodologies & Protocols

Protocol 1: General Culture of HepG2 Cells

Expertise & Experience: HepG2 cells are adherent and grow in clusters.[8] Maintaining them at sub-confluent levels (70-80%) prevents the formation of dense foci which can lead to non-uniform responses to treatments.[8] Consistent passaging ensures a healthy, proliferating culture essential for reproducible metabolic studies.

  • Medium Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

  • Thawing: Thaw cryopreserved HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 500 x g for 5 minutes.[9]

  • Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium. Transfer the cell suspension to a T75 flask.

  • Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[10]

  • Maintenance: Change the medium every 2-3 days.

  • Passaging: When cells reach 70-80% confluency, wash with PBS, and detach using TrypLE™ Express or a similar trypsin solution. Neutralize the trypsin with complete medium and re-seed new flasks at a 1:3 to 1:6 ratio.[9]

Protocol 2: Induction of Steatosis and Treatment with e-DHSA

Expertise & Experience: To model NAFLD in vitro, hepatocytes are typically loaded with a mixture of saturated (palmitic) and monounsaturated (oleic) fatty acids.[6][11] This combination mimics the elevated FFA levels seen in metabolic disease and is more physiologically relevant than using a single fatty acid. FFAs must be complexed to fatty acid-free Bovine Serum Albumin (BSA) to ensure their solubility and facilitate cellular uptake.

  • FFA-BSA Conjugate Preparation:

    • Prepare a 2% (w/v) solution of fatty acid-free BSA in serum-free DMEM.

    • Prepare stock solutions of oleic acid and palmitic acid in ethanol.

    • Warm the BSA solution to 37°C. While stirring, slowly add the oleic and palmitic acid stocks to achieve a final concentration of 500 µM in a 2:1 oleate:palmitate molar ratio.[6]

    • Incubate at 37°C for 1 hour to allow complexation. Filter-sterilize the solution.

  • Cell Seeding: Seed HepG2 cells into appropriate culture plates (e.g., 6-well plates for imaging/RNA, 96-well plates for quantitative assays) and allow them to adhere and reach ~70% confluency.

  • Induction of Steatosis: Aspirate the growth medium and replace it with the prepared FFA-BSA medium. Incubate for 24 hours to induce lipid accumulation.[6]

  • e-DHSA Treatment:

    • Prepare stock solutions of e-DHSA in a suitable vehicle (e.g., DMSO).

    • After the 24-hour steatosis induction, replace the FFA-BSA medium with fresh FFA-BSA medium containing the desired concentrations of e-DHSA (e.g., 1-100 µM).

    • Crucial Controls:

      • Vehicle Control: Cells treated with FFA-BSA medium plus the highest volume of vehicle used for e-DHSA.

      • Negative Control: Cells treated with medium containing BSA only (no FFAs).

      • Positive Control (Optional): Cells treated with a known PPARα agonist (e.g., fenofibrate).

  • Incubation: Incubate the cells with e-DHSA for an additional 24 hours before proceeding to endpoint assays.

Protocol 3: Quantification of Intracellular Lipid Accumulation (Oil Red O)

Expertise & Experience: Oil Red O is a lysochrome dye that specifically stains neutral triglycerides and lipids.[12] For quantitative analysis, the dye retained by the cells is eluted with isopropanol and its absorbance is measured, which is directly proportional to the amount of intracellular lipid.[13][14]

  • Fixation: After treatment, aspirate the medium and gently wash the cells twice with PBS. Fix the cells by adding 10% formalin for at least 1 hour.[13]

  • Washing: Discard the formalin and wash the cells with distilled water. Then, briefly wash with 60% isopropanol and allow it to evaporate completely.[15] This step removes water and enhances dye penetration.

  • Staining: Prepare a fresh Oil Red O working solution by diluting a stock solution (e.g., 0.5% in isopropanol) with water (typically 3 parts stock to 2 parts water) and filtering it.[16] Add the working solution to each well, ensuring full coverage, and incubate for 20-30 minutes at room temperature.[14]

  • Final Washes: Discard the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

  • Imaging: Add PBS to the wells and visualize the red-stained lipid droplets using a light microscope.

  • Quantification:

    • Aspirate all water from the wells.

    • Add 100% isopropanol to each well to elute the stain from the lipid droplets. Incubate for 10 minutes with gentle shaking.[13]

    • Transfer the isopropanol-dye solution to a 96-well plate.

    • Measure the absorbance at a wavelength between 490-520 nm using a microplate reader.[13]

Protocol 4: Analysis of Fatty Acid Uptake

Expertise & Experience: This assay measures the initial rate of fatty acid transport into the cell. Commercially available kits often use a fluorescent fatty acid analog (e.g., BODIPY-C12) and a quenching agent that extinguishes the fluorescence of the probe outside the cell.[17][18] This allows for a direct measurement of internalized fatty acids. A short incubation time is critical to ensure you are measuring uptake, not subsequent metabolism.

  • Cell Preparation: Seed HepG2 cells in a black, clear-bottom 96-well plate and grow to ~90% confluency.[19]

  • Serum Starvation: Prior to the assay, gently wash the cells and incubate in serum-free medium for 1-2 hours. This minimizes interference from fatty acids present in serum.[17][19]

  • Compound Pre-treatment: Remove the serum-free medium and add fresh serum-free medium containing e-DHSA or controls. Incubate for the desired pre-treatment time (e.g., 1-24 hours).

  • Uptake Assay:

    • Prepare the fluorescent fatty acid working solution according to the manufacturer's protocol (e.g., from a kit like those from Molecular Devices or Cayman Chemical).[17][19]

    • Add the working solution to all wells.

    • Immediately begin measuring fluorescence intensity (e.g., Ex/Em = 485/515 nm) every 20-30 seconds for up to 60 minutes using a bottom-reading microplate reader.[17][18] Alternatively, perform an endpoint reading after a short incubation (e.g., 15-30 minutes).[20]

  • Data Analysis: The rate of uptake can be determined from the slope of the initial linear phase of the kinetic curve. For endpoint assays, compare the fluorescence values between different treatment groups.

Protocol 5: Gene Expression Analysis by qRT-PCR

Expertise & Experience: Quantitative Real-Time PCR (qRT-PCR) is a sensitive method to measure changes in the transcription levels of target genes. The selection of target genes should be hypothesis-driven. To assess the effects of e-DHSA via PPARα, key genes in fatty acid oxidation, synthesis, and transport should be analyzed. Normalizing to a stable housekeeping gene is essential for accurate relative quantification.

  • RNA Extraction: After the 24-hour e-DHSA treatment, wash cells with PBS and lyse them directly in the culture well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA Purification: Purify total RNA according to the manufacturer's protocol. Include an on-column DNase digestion step to eliminate genomic DNA contamination.[21]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.[22]

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes, a stable housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green master mix.[23]

    • Perform the qPCR reaction using a thermal cycler.

  • Target Gene Selection:

    • Fatty Acid Oxidation: PPARα, CPT1A (Carnitine Palmitoyltransferase 1A), ACOX1 (Acyl-CoA Oxidase 1).

    • Fatty Acid Synthesis: SREBF1 (SREBP-1c), FASN (Fatty Acid Synthase), SCD1 (Stearoyl-CoA Desaturase-1).

    • Fatty Acid Uptake: CD36 (Fatty Acid Translocase).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene and present the data as a fold change relative to the vehicle-treated control group.[21]

Data Presentation & Expected Outcomes

Quantitative data should be summarized for clarity. The following table illustrates hypothetical results consistent with the proposed mechanism of action for e-DHSA.

ParameterVehicle Controle-DHSA (50 µM)Positive Control (PPARα Agonist)
Lipid Accumulation (OD at 510 nm) 0.85 ± 0.050.42 ± 0.04 0.38 ± 0.03
Fatty Acid Uptake (RFU/min) 150 ± 12215 ± 15230 ± 18
Gene Expression (Fold Change)
PPARα1.02.5 ± 0.33.1 ± 0.4
CPT1A1.03.8 ± 0.44.5 ± 0.5**
FASN1.00.6 ± 0.10.5 ± 0.1
CD361.02.1 ± 0.22.4 ± 0.3**
*Data are presented as mean ± SEM. Statistical significance relative to Vehicle Control: *p < 0.05, *p < 0.01.

Interpretation: These expected results would suggest that e-DHSA significantly reduces FFA-induced lipid accumulation. This effect is correlated with an increase in the expression of genes involved in fatty acid transport (CD36) and β-oxidation (PPARα, CPT1A), and a decrease in a key lipogenic gene (FASN). The increased rate of fatty acid uptake, coupled with upregulation of oxidative machinery, indicates that incoming fatty acids are being efficiently channeled towards catabolism rather than storage.

References

  • Lin, Y. C., et al. (2024). Oil Red O staining in HepG2 cells. Bio-protocol. Available at: [Link]

  • JoVE. (2025). Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro. Journal of Visualized Experiments. Available at: [Link]

  • Olsen, C., & Silva, C. (n.d.). Quantification of Fatty Acid Uptake in HepG2 Cells and Adipocytes Using the QBT™ Fatty Acid Uptake Assay. Molecular Devices. Available at: [Link]

  • Donato, M. T., Tolosa, L., & Gómez-Lechón, M. J. (2015). Culture and Functional Characterization of Human Hepatoma HepG2 Cells. Methods in Molecular Biology, 1250, 77–93. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Fatty Acid Uptake Assay Kit (UP07) Manual. Dojindo. Available at: [Link]

  • Poirier, H., et al. (2021). 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells. International Journal of Molecular Sciences, 22(19), 10472. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Fatty Acid Uptake Assay Kit. Dojindo. Available at: [Link]

  • ResearchGate. (2019). What's wrong with my oil red O staining protocol for HepG2 cells? ResearchGate. Available at: [Link]

  • ResearchGate. (2015). Can anyone tell me complete protocol for fatty acid accumulation in HepG2 cell line? ResearchGate. Available at: [Link]

  • EDC. (n.d.). HEPG2 Cell Line User Guide. Ed-cell.com. Available at: [Link]

  • Permyakova, A., et al. (2022). Exploring Dynamic Metabolome of the HepG2 Cell Line: Rise and Fall. Metabolites, 12(11), 1088. Available at: [Link]

  • ENCODE. (n.d.). HepG2 culture conditions. ENCODE Project. Available at: [Link]

  • Felser, A., et al. (2018). Fatty Acid Metabolism in HepG2 Cells. Frontiers in Pharmacology, 9, 373. Available at: [Link]

  • Scholz, L., et al. (2025). Oxidative stress leads to the formation of esterified erythro- and threo-dihydroxy-fatty acids in HepG2 cells. Free Radical Biology and Medicine, 226, 12-23. Available at: [Link]

  • American Journal of Physiology-Endocrinology and Metabolism. (n.d.). Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism. American Physiological Society. Available at: [Link]

  • Felser, A., et al. (2018). Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells. Frontiers in Pharmacology, 9, 373. Available at: [Link]

  • Liu, Y., et al. (2020). Effects of epoxy stearic acid on lipid metabolism in HepG2 cells. Journal of Food Science, 85(10), 3568-3577. Available at: [Link]

  • Jump, D. B. (2011). Fatty acid regulation of hepatic lipid metabolism. Current Opinion in Clinical Nutrition and Metabolic Care, 14(2), 115–120. Available at: [Link]

  • Wolk, J., et al. (2007). Fatty acid transport and metabolism in HepG2 cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 292(3), G836-G844. Available at: [Link]

  • Hodson, L., & Frayn, K. N. (2011). The influence of dietary fatty acids on liver fat content and metabolism. Proceedings of the Nutrition Society, 70(3), 246–255. Available at: [Link]

  • Blee, K. A., et al. (2003). Stereochemical features of the hydrolysis of 9,10-epoxystearic acid catalysed by plant and mammalian epoxide hydrolases. Biochemical Journal, 376(Pt 1), 131–139. Available at: [Link]

  • ResearchGate. (n.d.). Effects of epoxy stearic acid on lipid metabolism in HepG2 cells. ResearchGate. Available at: [Link]

  • Li, X., et al. (2012). In vitro treatment of HepG2 cells with saturated fatty acids reproduces mitochondrial dysfunction found in nonalcoholic steatohepatitis. Hepatology Research, 42(5), 503–512. Available at: [Link]

  • ChemBK. (2024). erythro-9,10-Dihydroxystearic acid. ChemBK. Available at: [Link]

  • Testino, G., & Leone, S. (2023). Fatty Liver Disease, Metabolism and Alcohol Interplay: A Comprehensive Review. Biomedicines, 11(11), 3042. Available at: [Link]

  • ResearchGate. (n.d.). The primers for qPCR of HepG2 cells. ResearchGate. Available at: [Link]

  • Taylor & Francis. (n.d.). Fatty acid metabolism – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Al-Haddad, R., et al. (2023). A Comprehensive Review on Non-Alcoholic Fatty Liver Disease. Cureus, 15(12), e50198. Available at: [Link]

  • PubChem. (n.d.). 9,10-Dihydroxystearic acid, erythro-. National Center for Biotechnology Information. Available at: [Link]

  • bioRxiv. (2023). HepG2 cells with knockouts of CYP51A1, DHCR24 or SC5D from cholesterol synthesis accumulate sterols influencing distinct regulatory pathways. bioRxiv. Available at: [Link]

  • Linder, K., et al. (2025). Dihydrosterculic acid induces hepatic PPARα target gene expression in mice. Physiological Reports, 13(16), e15795. Available at: [Link]

  • Cellular and Molecular Biology. (2025). Oleic acid induces rapid accumulation of lipid droplets and upregulation of lipogenic genes in HepG2 cells. Cellular and Molecular Biology. Available at: [Link]

  • GSRS. (n.d.). 9,10-DIHYDROXYSTEARIC ACID, ERYTHRO-. Global Substance Registration System. Available at: [Link]

  • Sche-Sek, A., et al. (2020). Prolonged Lipid Accumulation in Cultured Primary Human Hepatocytes Rather Leads to ER Stress than Oxidative Stress. Cells, 9(12), 2568. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of Dihydroxystearic Acid (DHSA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in DHSA Analysis Ticket ID: #DHSA-LC-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Introduction: The "Sticky" Nature of DHSA

Welcome to the technical support center. You are likely here because your 9,10-dihydroxystearic acid (DHSA) peak looks less like a sharp needle and more like a "shark fin."

DHSA presents a unique chromatographic challenge because it is an amphiphilic dual-threat :

  • Hydrophobic Tail: The C18 carbon chain requires strong organic solvents for elution.

  • Polar Functionality: The carboxylic acid head group (

    
    ) and the two hydroxyl groups at positions 9 and 10 create multiple sites for secondary interactions.
    

This guide moves beyond generic advice. We will isolate the root cause of your tailing using a mechanism-based approach.

Quick Diagnostic: Symptom vs. Cause

Use this table to triage your specific issue before diving into the modules.

SymptomSecondary IndicatorProbable CauseAction Module
Tailing (As > 1.5) Retention time (

) varies run-to-run.
Ionization Mismatch (pH near

)
Module 1
Tailing Peak shape improves significantly with higher buffer concentration.Silanol Activity (Secondary interactions)Module 2
Broad/Split Peak Occurs only at high injection volumes (>10 µL).Solvent Mismatch (Sample solvent > Mobile Phase)Module 3
Tailing (ELSD/CAD) Baseline is noisy or drifting; spikey peaks.Detector Settings (Evaporation temp too low)Module 4
Fronting + Tailing Pressure is unusually high.Column Void/Collapse Module 2

Module 1: Mobile Phase & pH Strategy (The #1 Culprit)

The Mechanism: Ionization Suppression

DHSA is a weak acid. If your mobile phase pH is near the


 (approx.[1] 4.8), the analyte exists as a mixture of protonated (neutral) and deprotonated (anionic) species. These two species interact differently with the stationary phase, causing the peak to "smear."[2][3]

Furthermore, ionized carboxylates (


) are strongly attracted to positively charged impurities or protonated silanols on the silica surface.
The Fix: The "Rule of 2"

You must operate at least 2 pH units away from the


. For C18 retention, we want the molecule neutral.
  • Target pH: 2.5 – 2.8

  • Modifier: Formic Acid (0.1%) or Phosphoric Acid (0.1% - only if not using MS/ELSD).

Q: I am using neutral water/ACN. Why is this bad?

A: Without an acid modifier, the pH of "neutral" water varies (usually pH 5-6 due to dissolved


). This sits exactly in the transition zone of DHSA, guaranteeing peak distortion.

Module 2: Stationary Phase Selection

The Mechanism: Silanol Chelation

Even at low pH, the two hydroxyl groups on the DHSA chain can hydrogen bond with free silanols (


) on the silica support. This is "secondary retention."
The Fix: End-Capping & Surface Area

Do not use a "generic" C18 column. You need a column designed for polar-embedded compounds or high-purity silica.

  • Recommendation: High-density C18 with "double end-capping."

  • Alternative: If using 100% aqueous start (rare for DHSA but possible), use a Polar-Embedded C18 (e.g., RP-Amide) to prevent phase collapse.

Visualization: The Silanol Trap

The following diagram illustrates how DHSA gets "stuck" on a standard silica surface versus a protected one.

SilanolInteraction cluster_0 Standard Silica (Problem) cluster_1 End-Capped Column (Solution) Silica Silica Surface (Free Si-OH) DHSA DHSA Analyte (-OH / -COOH) Silica->DHSA Hydrogen Bonding (Drag/Tailing) Silica2 Silica Surface (Capped with TMS) DHSA2 DHSA Analyte

Figure 1: Mechanism of secondary silanol interactions causing peak tailing.

Module 3: Sample Matrix & Injection

The Mechanism: The "Strong Solvent" Effect

DHSA is hydrophobic. Researchers often dissolve it in 100% Methanol or THF to ensure solubility. If you inject this strong solvent into a mobile phase that is initially 50% Water, the DHSA travels down the column faster than the mobile phase can equilibrate it. This causes band broadening and tailing before separation even begins.

The Fix: Match the Gradient
  • Protocol: Dissolve your sample in the initial mobile phase composition (e.g., 50:50 ACN:Water with 0.1% Formic Acid).

  • If Solubility Fails: Use 100% MeOH but reduce injection volume to <5 µL.

Module 4: Detection (ELSD/CAD Specifics)

Q: My UV trace at 210 nm is noisy. Is this tailing?

A: Likely not. DHSA has weak UV absorbance. Noise at 210 nm is often baseline drift. Recommendation: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for fatty acids.

Troubleshooting ELSD Tailing

If you see tailing on an ELSD, it might be physical, not chromatographic.

  • Drift Tube Temp: If too low, DHSA doesn't fully evaporate/nebulize, causing "smearing" in the detector.

  • Gas Flow: If too low, the peak widens.

  • Optimization: Set Drift Tube Temp to 50°C-60°C (DHSA is non-volatile, MP > 90°C).

Master Protocol: The "Gold Standard" Method

If you are seeing tailing, switch to this self-validating reference method. This system is designed to suppress ionization and minimize silanol activity.

Instrument Parameters
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (or equiv.)High purity, double end-capped to block silanols.
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmStandard backpressure, good capacity.
Temp 45°C Critical: Reduces viscosity, improves mass transfer for lipids.
Flow Rate 1.0 mL/minStandard for 4.6mm ID.
Injection 10 µLKeep low to prevent overload.
Mobile Phase Composition
  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7)

  • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Note: ACN is preferred over MeOH for lower backpressure and sharper peaks for fatty acids.

Gradient Profile
Time (min)% BEvent
0.050Initial hold to focus analyte.
2.050End of hold.
15.095Elution of DHSA (usually ~8-10 min).
20.095Wash column (remove other lipids).
20.150Re-equilibration.
25.050Ready for next injection.

Troubleshooting Logic Tree

Follow this decision path to resolve persistent issues.

TroubleshootingTree Start START: Tailing Peak Detected CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH ActionPH Add 0.1% Formic Acid to BOTH solvents CheckPH->ActionPH No CheckInj Is Injection Solvent Stronger than MP? CheckPH->CheckInj Yes ActionPH->CheckInj ActionInj Dilute Sample in Initial Mobile Phase CheckInj->ActionInj Yes CheckCol Is Column End-Capped? CheckInj->CheckCol No ActionInj->CheckCol ActionCol Switch to High-Purity End-Capped C18 CheckCol->ActionCol No CheckDet Detector Type? CheckCol->CheckDet Yes ActionCol->CheckDet ActionELSD ELSD: Increase Drift Temp Check Gas Flow CheckDet->ActionELSD ELSD/CAD ActionUV UV: Check Cell Cleanliness Consider Derivatization CheckDet->ActionUV UV/PDA

Figure 2: Step-by-step troubleshooting logic for HPLC peak tailing.

References

  • Dolan, J. W. (2003). "Peak Tailing and Resolution." LCGC North America, 21(10). Link

  • Agilent Technologies. (2020). "Troubleshooting Peak Shape Issues in HPLC." Agilent Technical Support. Link

  • Cayman Chemical. (2023). "9,10-Dihydroxystearic Acid Product Information & Solubility." Link

  • Thermo Fisher Scientific. (2024). "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" Link

  • Sigma-Aldrich. (2022). "Ascentis Express AQ-C18: Separation of Organic Acids."[4] Supelco Application Notes. Link

Sources

overcoming co-elution of diastereomers in chromatographic separation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Co-elution of Diastereomers in Chromatographic Separation Ticket ID: #DIA-SEP-001 Assigned Specialist: Senior Application Scientist Status: Open

Introduction

Welcome to the Advanced Chromatography Support Center. You are likely here because you are facing a "critical pair" of diastereomers that refuse to resolve, appearing as a single broad peak or a "shoulder" on your chromatogram.

Unlike enantiomers, which have identical physicochemical properties in an achiral environment, diastereomers have distinct physical properties (polarity, solubility, spatial arrangement). This is your greatest advantage. You do not always need expensive chiral columns; you need to exploit these subtle physicochemical differences using the correct "levers" of chromatography.

This guide is structured as a triage and resolution workflow. Follow the modules sequentially to resolve your co-elution.

Module 1: Diagnostics & Triage

Question: My peaks are merging. How do I confirm this is a co-elution of diastereomers and not column overload or degradation?

Before altering chemistry, we must validate the problem. A single broad peak often mimics co-elution.

Diagnostic Protocol: Peak Purity & Topology
  • Spectral Analysis: Use a Diode Array Detector (DAD) to check "Peak Purity." If the UV spectra at the upslope and downslope of the peak differ, you have co-elution.

  • Mass Spectrometry (MS): Extract Ion Chromatograms (XIC). If the

    
     is identical but the apexes are slightly offset, it is a diastereomeric overlap.
    
  • The "Dilution Test": Inject the sample at 1/10th concentration.

    • Result A: Peak shape sharpens significantly

      
      Mass Overload  (not necessarily separation failure).
      
    • Result B: Peak shape remains fused

      
      Thermodynamic Co-elution  (Proceed to Module 2).
      
Visualizing the Troubleshooting Logic

Diastereomer_Triage Start START: Merged/Broad Peak CheckPurity Check Peak Purity (DAD/MS) Start->CheckPurity IsPure Is Peak Pure? CheckPurity->IsPure OverloadCheck Dilution Test (1/10th Conc) IsPure->OverloadCheck No (Spectra differ) Degradation Diagnosis: Sample Degradation or Matrix Interference IsPure->Degradation Yes (Spectra uniform) ShapeImp Shape Improves? OverloadCheck->ShapeImp MassOverload Diagnosis: Mass Overload Action: Reduce Injection Vol/Conc ShapeImp->MassOverload Yes CoElution Diagnosis: True Co-elution Action: Optimize Selectivity ShapeImp->CoElution No

Figure 1: Diagnostic logic tree to distinguish between mass overload, degradation, and true diastereomeric co-elution.

Module 2: Achiral RPLC Optimization (The First Line of Defense)

Question: I am using a standard C18 column and Water/Acetonitrile gradient. What is the most effective variable to change first?

Answer: Do not change the gradient slope yet. You must change the Selectivity (


) .[1]
The Resolution Equation (

) is controlled by three terms: Efficiency (

), Retention (

), and Selectivity (

).[1][2] For diastereomers,

is the most powerful driver [1].


Step 1: The Solvent Switch (The "Protic" Effect)

Diastereomers often have different hydrogen-bonding capabilities due to the spatial orientation of functional groups.

  • Action: Switch organic modifier from Acetonitrile (aprotic) to Methanol (protic) .

  • Why: Methanol can hydrogen bond with accessible polar groups on the diastereomers. If one isomer has a "shielded" hydroxyl group and the other is "exposed," Methanol will retain the exposed one longer, creating separation that Acetonitrile misses.

Step 2: Stationary Phase Screening (Orthogonality)

If C18 fails, you need a mechanism other than hydrophobicity.

Table 1: Column Selection Guide for Diastereomers

Column PhasePrimary InteractionBest For...[3]
C18 (Alkyl) HydrophobicityBaseline reference. Often fails for structural isomers.
PFP (Pentafluorophenyl)

, Dipole-Dipole, Shape Selectivity
The "Gold Standard" for diastereomers. The fluorine atoms create an electron-deficient ring that interacts strongly with electron-rich analytes and provides steric recognition [2].
Phenyl-Hexyl

Interaction
Compounds with aromatic rings.[4] Offers different selectivity than C18.[2][4][5]
Polar-Embedded H-Bonding + HydrophobicityBasic compounds; improves peak shape and alters selectivity for polar groups.
Step 3: Temperature Effects

Question: Can temperature really separate peaks? Answer: Yes. Unlike enantiomers, diastereomers have different enthalpies of adsorption (


).
  • Protocol: Run an isocratic hold at

    
    , 
    
    
    
    , and
    
    
    .
  • Observation: You may see peaks merge at one temperature and resolve at another. In rare cases, elution order can reverse [3].

Module 3: The "Nuclear Option" – SFC & Chiral Screening

Question: I have tried PFP and Methanol, but resolution is still < 1.0. What now?

Answer: You must move to systems with higher steric recognition: Supercritical Fluid Chromatography (SFC) or Chiral Stationary Phases (CSP) .

Why SFC?

SFC uses supercritical


 with an alcohol modifier.[] It is orthogonal to HPLC.[7]
  • Diffusivity: High diffusivity of

    
     allows for flatter Van Deemter curves (higher efficiency at higher speeds).
    
  • Rigidity: Diastereomers often resolve better in SFC because the solvation shell in supercritical fluid is different than in liquids, often accentuating steric differences [4].

Chiral Columns for Diastereomers

Even though your compounds are diastereomers (not enantiomers), Polysaccharide-based chiral columns (e.g., Amylose or Cellulose derivatives) are exceptionally effective because they form "grooves" that discriminate based on 3D shape.

Workflow for Difficult Separations:

  • Screen: IG, IC, AD, and OD chemistries (immobilized and coated).

  • Mode: Try both Normal Phase (Hexane/EtOH) and Reversed Phase (Water/ACN) if the column allows.

Visualizing the Selectivity Optimization Loop

Optimization_Loop C18 Standard C18 / ACN Solvent Switch to MeOH C18->Solvent Rs < 1.5 Column Switch to PFP / Phenyl Solvent->Column Rs < 1.5 Temp Temp Scan (25-60°C) Column->Temp Rs < 1.5 Temp->Solvent Re-optimize SFC SFC / Chiral Screening Temp->SFC Rs < 1.5

Figure 2: The "Selectivity Triangle" optimization loop. Move to the next node only if Resolution (


) remains below 1.5.

Module 4: Advanced Troubleshooting FAQs

Q: My analytical separation is perfect ( ), but when I scale up to Prep, the peaks merge. Why?

A: You are hitting the Langmuir Isotherm limit . Analytical chromatography operates in the linear range of the isotherm. Preparative chromatography operates in the non-linear (overloaded) range.

  • The Problem: Diastereomers often have competing adsorption isotherms. As concentration increases, the more retained component can displace the less retained one, or the peaks can "front" or "tail" into each other.

  • The Fix:

    • Change pH: Moving pH by 2 units (if ionizable) can change the ionization state, drastically altering the loading capacity.

    • Focus on Solubility: Ensure the sample is dissolved in the mobile phase. Strong solvents (DMSO) in the injection can cause "breakthrough" where the sample travels faster than the eluent initially, ruining separation.

Q: Can I use ion-pairing agents?

A: Yes, but proceed with caution. If your diastereomers are basic, adding an ion-pairing agent (like TFA or Hexanesulfonic Acid) can mask the charge and increase retention time (


), giving the column more time to discriminate based on the hydrophobic/steric differences of the diastereomeric skeleton.

References

  • Chrom Tech, Inc. (2025).[8] Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • Fortis Technologies . A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from [Link]

  • Journal of Chromatography A . (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Retrieved from [Link]

  • Selvita . (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

Sources

optimization of derivatization reaction for GC-MS analysis of fatty acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Derivatization Reactions for GC-MS Analysis of Fatty Acids

Status: Operational | Tier: Level 3 (Advanced Application Support)

Introduction: The Chemistry of Volatility

Welcome to the Advanced Support Module for Lipidomics. You are likely here because your fatty acid (FA) recovery is low, your chromatograms show tailing, or your short-chain analytes have vanished.

The Core Problem: Fatty acids possess a polar carboxyl group (-COOH) that forms hydrogen bonds, leading to low volatility and adsorption on GC column active sites. The Solution: Derivatization replaces the active hydrogen, usually masking the polarity to create Fatty Acid Methyl Esters (FAMEs) or Trimethylsilyl (TMS) derivatives.

This guide moves beyond "cookbook" recipes to the kinetics and thermodynamics of the reaction, ensuring you can optimize for both fragile Polyunsaturated Fatty Acids (PUFAs) and volatile Short-Chain Fatty Acids (SCFAs).

Module 1: Strategic Method Selection

"Which reagent should I use?"

Do not default to Boron Trifluoride (


) without analyzing your lipid class. The choice of catalyst dictates the integrity of your data.
The Decision Matrix
  • Acid-Catalyzed (

    
    -MeOH, HCl-MeOH):  The "Universal Hammer." Derivatizes both Free Fatty Acids (FFAs) and esterified lipids (Triacylglycerols - TAGs, Phospholipids).[1]
    
    • Risk: Harsh. Can isomerize conjugated double bonds (CLA) and degrade PUFAs.

  • Base-Catalyzed (

    
    -MeOH, 
    
    
    
    ):
    The "Gentle Scalpel." Transesterifies esterified lipids (TAGs) very quickly at room temperature.
    • Limitation:Cannot methylate Free Fatty Acids (FFAs). In fact, it saponifies them into non-volatile salts.

  • Silylation (BSTFA/MSTFA): The "Specialist." Targets sterols and FAs simultaneously.

    • Risk: Extremely sensitive to moisture; derivatives are less stable than FAMEs.

MethodSelection Start Start: Define Analyte Target LipidType What is the Lipid Source? Start->LipidType FFA Free Fatty Acids (FFAs) (Unbound) LipidType->FFA Esterified Esterified Lipids (TAGs, Phospholipids) LipidType->Esterified Both Total Fatty Acids (Mix of Free + Esterified) LipidType->Both AcidMethod Acid Catalysis Required (BF3-MeOH or HCl-MeOH) FFA->AcidMethod Esterified->AcidMethod Alternative (Slower) BaseMethod Base Catalysis Recommended (KOH-MeOH) *Preserves CLA/PUFAs* Esterified->BaseMethod Preferred Both->AcidMethod CLA_Check Contains Conjugated Linoleic Acid (CLA)? AcidMethod->CLA_Check Warning CRITICAL WARNING: Acid causes cis-trans isomerization. Use mild conditions. CLA_Check->Warning Yes

Figure 1: Decision logic for selecting the appropriate derivatization reagent based on lipid class and stability requirements.

Module 2: Optimization of the -Methanol Reaction

"How do I maximize yield without degrading my sample?"

The standard protocol (14%


-MeOH, 70°C, 30 min) is often too aggressive.
Protocol: The Optimized Acid Method
  • Solvent System: Use Toluene or Benzene as a co-solvent. Methanol alone cannot dissolve non-polar TAGs, leading to biphasic reactions (slow kinetics).

  • Temperature Control:

    • Standard FAs (C12-C18): 70°C for 20 mins.

    • PUFAs (EPA/DHA): Reduce to 60°C. High heat promotes oxidation.

    • Very Long Chain (C20+): May require 90-100°C, but monitor for degradation.

  • Water Scavenging:

    
     in the presence of water hydrolyzes FAMEs back to FFAs.
    
    • Self-Validating Step: Add 2,2-dimethoxypropane (DMP) to the reaction. It reacts with water to form methanol and acetone, chemically drying the sample during the reaction [1].

Comparative Reagent Performance
Parameter

-Methanol
HCl-MethanolKOH-Methanol
Mechanism Acid CatalysisAcid CatalysisBase Transesterification
Target FFAs + TAGsFFAs + TAGsTAGs Only (No FFAs)
Speed Fast (15-30 min)Slow (1-2 hours)Very Fast (<10 min)
Stability Limited shelf life (months)StableStable
Side Effects Isomerization of CLA ; Artifacts from old reagentCorrosive; slower reactionSaponifies FFAs (Loss of data)
Best For Routine Total FA ProfilingLab-prepared fresh reagentHigh-throughput Vegetable Oils
Module 3: Troubleshooting Common Failures
Q1: "I am losing my Short-Chain Fatty Acids (C4-C10). Where are they going?"

Diagnosis: Volatility Loss. Methyl butyrate (C4) and Methyl caproate (C6) are extremely volatile. If you evaporate your solvent (Hexane/Heptane) to dryness using Nitrogen blow-down, you are blowing away your analytes.

The Fix:

  • Switch Solvents: Extract with Pentane or Dichloromethane (DCM). These have lower boiling points than Hexane.

  • No Blow-Down: Do not evaporate to dryness. Concentrate only to a small volume (e.g., 200 µL) or use a keeper solvent (like isooctane) if necessary.

  • Cold Injection: Ensure the GC inlet temperature isn't discriminating against low boilers, though usually, the loss happens during sample prep [2].

Q2: "My chromatogram shows 'Ghost Peaks' or tailing."

Diagnosis: Contamination or Active Sites.

  • Ghost Peaks: Often Phthalates (plasticizers). Did you use plastic pipette tips or tubes? Always use glass and Teflon-lined caps for FAME analysis.

  • Tailing: Indicates free hydroxyl groups (-OH).

    • Cause 1: Incomplete derivatization. Check if water was present in the sample.

    • Cause 2: Column activity. The stationary phase (e.g., PEG/Wax) may be degrading. Trim the column guard (50 cm) [3].

Q3: "I see unexpected Trans-isomers in my sample."

Diagnosis: Acid-Catalyzed Isomerization. If you used


 or HCl at high temperatures (>80°C) or for too long, cis double bonds can flip to trans.
  • The Fix: If analyzing CLA or strict cis/trans ratios, switch to Base-Catalyzed (

    
    -MeOH)  methods at room temperature. This avoids the thermodynamic drive toward the more stable trans configuration [4].
    

Troubleshooting Problem Problem Detected Issue1 Loss of Short Chains (C4-C10) Problem->Issue1 Issue2 Tailing Peaks Problem->Issue2 Issue3 Unexpected Trans Isomers Problem->Issue3 Sol1 Stop N2 Blow-down. Use Pentane. Keep cool. Issue1->Sol1 Sol2 Check Moisture (Water). Trim Column Guard. Check Liner. Issue2->Sol2 Sol3 Switch to Base Catalysis (KOH-MeOH). Reduce Temp. Issue3->Sol3

Figure 2: Rapid troubleshooting logic for common FAME analysis anomalies.

Module 4: Validation & Data Integrity

"How do I prove my method works?"

A self-validating system relies on Internal Standards (ISTD) introduced before any sample manipulation.

Internal Standard Selection

Do not use a generic fatty acid found in your sample (e.g., C18:0).

  • Odd-Chain FAs: C19:0 (Nonadecanoic acid) or C21:0 (Heneicosanoic acid) . These are rarely found in biological samples.

  • Isotopically Labeled: Palmitic acid-d31 or Stearic acid-d35 . Ideal for MS but expensive.

The Validation Calculation

Calculate the Response Factor (RF) for each FA relative to the ISTD.



  • If RF varies significantly (>5%) between runs, your derivatization efficiency is fluctuating. Check reagent freshness (

    
     degrades over time).
    
References
  • BenchChem. (2025).[1][2][3] A Researcher's Guide to Fatty Acid Analysis: BF3-Methanol Versus Other Derivatization Methods. Link

  • ResearchGate. (2015). How can I dry short-chain fatty acid methyl esters with N2 gas for GLC without losing them?Link

  • Agilent Technologies. (2023). Improving the Analysis of 37 Fatty Acid Methyl Esters. Link

  • Thermo Fisher Scientific. A GC-FID Method for the Comparison of Acid- and Base-Catalyzed Derivatization of Fatty Acids. Link

  • Lipid Maps. Fatty Acid Mass Spectrometry Protocol. Link

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Oxidized Linoleic Acid Metabolites: Focus on Dihydroxy-Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of erythro-9,10-dihydroxystearic acid and other oxidized linoleic acid metabolites (OXLAMs) for researchers, scientists, and drug development professionals. It delves into their biosynthesis, stereochemistry, and comparative biological activities, supported by experimental data and detailed protocols.

Introduction: Navigating the Landscape of Oxidized Fatty Acids

Linoleic acid (LA), the most abundant omega-6 polyunsaturated fatty acid in the Western diet, is a precursor to a diverse array of bioactive lipid mediators known as oxidized linoleic acid metabolites (OXLAMs).[1] These molecules, including hydroxy-octadecadienoic acids (HODEs), oxo-octadecadienoic acids (oxoODEs), and dihydroxy-octadecenoic acids (DiHOMEs), are implicated in a wide range of physiological and pathological processes, from inflammation and metabolic regulation to chronic pain.[1][2] A critical point of clarification is the distinction between dihydroxy derivatives of stearic acid and linoleic acid. The topic of this guide, erythro-9,10-dihydroxystearic acid, is a hydration product of oleic acid (a monounsaturated fatty acid), not linoleic acid.[3] The analogous and more commonly studied dihydroxy metabolites derived from linoleic acid are 9,10-DiHOME and 12,13-DiHOME. This guide will clarify the biosynthesis of 9,10-dihydroxystearic acid and then focus on a detailed comparison of the more physiologically prevalent linoleic acid-derived DiHOMEs and other OXLAMs.

Biosynthesis and Stereochemistry: A Tale of Two Precursors

The metabolic origin of dihydroxy fatty acids dictates their structure and, consequently, their biological function.

From Oleic Acid to 9,10-Dihydroxystearic Acid

9,10-dihydroxystearic acid is formed from the oxidation of the single double bond in oleic acid (18:1n-9). This process can occur via enzymatic pathways involving cytochrome P450 (CYP) enzymes, which first form an epoxide (9,10-epoxystearic acid) that is subsequently hydrolyzed by epoxide hydrolases to the diol.

The Linoleic Acid Cascade: A Rich Source of Diverse OXLAMs

Linoleic acid (18:2n-6), with its two double bonds, gives rise to a more complex array of oxidized metabolites. The formation of DiHOMEs from linoleic acid is a two-step enzymatic process.[4]

  • Epoxidation : CYP enzymes convert linoleic acid to epoxy-octadecenoic acids (EpOMEs), primarily 9,10-EpOME (leukotoxin) and 12,13-EpOME (isoleukotoxin).[4]

  • Hydrolysis : Soluble epoxide hydrolase (sEH) rapidly hydrolyzes these epoxides to their corresponding vicinal diols: 9,10-DiHOME and 12,13-DiHOME.[4]

In addition to the CYP-sEH pathway, lipoxygenase (LOX) and cyclooxygenase (COX) enzymes can also metabolize linoleic acid to form hydroperoxy-octadecadienoic acids (HpODEs), which are then reduced to HODEs (e.g., 9-HODE, 13-HODE) and further oxidized to oxoODEs.[5]

OXLAM Biosynthesis cluster_oleic Oleic Acid Pathway cluster_linoleic Linoleic Acid Pathways cluster_cyp CYP/sEH Pathway cluster_lox LOX/COX Pathway oleic Oleic Acid (18:1n-9) epoxy_stearic 9,10-Epoxystearic Acid oleic->epoxy_stearic CYP450 dhsa 9,10-Dihydroxystearic Acid (erythro/threo) epoxy_stearic->dhsa Epoxide Hydrolase la Linoleic Acid (18:2n-6) epomes 9,10-EpOME & 12,13-EpOME la->epomes CYP450 hpodes 9- & 13-HpODE la->hpodes LOX, COX dihomes 9,10-DiHOME & 12,13-DiHOME (erythro/threo) epomes->dihomes sEH hodes 9- & 13-HODE hpodes->hodes GSH-Px oxoodes 9- & 13-oxoODE hodes->oxoodes HSD/CR LCMS_Workflow plasma Plasma Sample spike Spike with Internal Standards & Antioxidants plasma->spike saponify Alkaline Hydrolysis (Saponification) spike->saponify extract Liquid-Liquid Extraction saponify->extract dry Dry Down & Reconstitute extract->dry lcms LC-MS/MS Analysis (MRM Mode) dry->lcms quant Quantification lcms->quant

Sources

Comparative Guide: Cross-Validation of LC-MS and GC-MS Methods for 9,10-Dihydroxystearic Acid Analysis

[1]

Executive Summary

9,10-Dihydroxystearic acid (9,10-DHSA) is a critical vicinal diol fatty acid, serving as a marker for oleic acid oxidation and a functional component in pharmaceutical formulations. Its analysis presents a classic analytical dichotomy: the molecule is too polar for direct Gas Chromatography (GC) and lacks a strong chromophore for standard UV-HPLC.

This guide provides an objective cross-validation of the two dominant analytical platforms: GC-MS (after double-derivatization) and LC-MS/MS (ESI-Negative) .

  • The Verdict: LC-MS/MS is the superior choice for high-throughput biological screening and pharmacokinetic (PK) studies due to minimal sample preparation. However, GC-MS remains the authoritative reference method for structural elucidation, isomer differentiation (threo vs. erythro), and separating DHSA from complex isomeric mixtures (e.g., 10,12-DHSA) where LC resolution may fail.

The Analytical Challenge: 9,10-DHSA

The structure of 9,10-DHSA (

  • Polarity: The vicinal diols create significant hydrogen bonding, leading to peak tailing and irreversible adsorption in non-polar GC columns if not masked.

  • Ionization: The carboxyl group is readily ionizable in negative mode (

    
    ), but the aliphatic chain can cause solubility issues in purely aqueous mobile phases.
    
Decision Matrix: Method Selection

The following logic gate illustrates the decision process for selecting the appropriate methodology based on experimental constraints.

DecisionMatrixStartStart: Define Analytical GoalIsomerIs Stereochemistry/IsomerResolution Critical?Start->IsomerThroughputSample Volume > 50/day?Isomer->ThroughputNo (Total DHSA only)GCMSSelect GC-MS(Double Derivatization)Isomer->GCMSYes (Threo/Erythro separation)MatrixMatrix ComplexityThroughput->MatrixNoLCMSSelect LC-MS/MS(ESI Negative)Throughput->LCMSYes (High Speed)Matrix->GCMSHigh Lipid Background(Superior Resolution)Matrix->LCMSBiological Fluids(Dilute & Shoot)

Caption: Figure 1. Decision matrix for selecting between GC-MS and LC-MS workflows based on specificity and throughput requirements.

Methodology 1: GC-MS (The Reference Standard)

GC-MS is the historical "gold standard" but requires rigorous derivatization to convert the non-volatile DHSA into a volatile species. We utilize a Double Derivatization protocol: Methylation (Carboxyl) followed by Silylation (Hydroxyls).

Mechanistic Insight

Single-step silylation (using BSTFA for both COOH and OH) is possible but often results in unstable ester bonds that hydrolyze in the presence of trace moisture. The Methyl Ester-TMS Ether derivative is robust and yields excellent chromatographic peak shape.

Protocol A: GC-MS Workflow
  • Extraction: Liquid-liquid extraction (LLE) using Chloroform:Methanol (2:1).

  • Methylation (Step 1):

    • Add 1 mL of 14%

      
       in Methanol to the dried extract.
      
    • Incubate at 60°C for 30 mins. (Converts COOH

      
       COOMe).
      
    • Extract with Hexane, dry under

      
      .[1]
      
  • Silylation (Step 2):

    • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Incubate at 70°C for 30 mins. (Converts OH

      
       O-TMS).
      
  • Analysis: Inject 1 µL into GC-MS (Splitless).

Instrument Parameters:

  • Column: HP-5MS or DB-5MS (30m × 0.25mm, 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 100°C (1 min)

    
     20°C/min to 200°C 
    
    
    5°C/min to 300°C.
  • Detection: EI Source (70eV).[2] SIM Mode monitoring m/z 313 (characteristic fragment) and m/z 73 (TMS group).

Methodology 2: LC-MS/MS (The High-Throughput Solution)

LC-MS/MS eliminates derivatization, analyzing the free acid directly.[3][4] This reduces sample prep time by ~2 hours per batch but requires careful management of ionization suppression.

Mechanistic Insight

We utilize Negative Electrospray Ionization (ESI-) . 9,10-DHSA readily deprotonates to

Ammonium Acetate
Protocol B: LC-MS/MS Workflow
  • Extraction: Protein precipitation with Acetonitrile (1:3 sample:solvent) containing internal standard (

    
    -Stearic Acid or similar).
    
  • Centrifugation: 10,000 x g for 10 mins at 4°C.

  • Analysis: Inject 5 µL of supernatant directly.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: 5mM Ammonium Acetate in Water (pH 7).

    • B: Acetonitrile:Methanol (90:10).

  • Gradient: 40% B to 95% B over 5 minutes.

  • Transitions (MRM):

    • Quantifier: 315.2

      
       171.1 (Cleavage at C9-C10 bond).
      
    • Qualifier: 315.2

      
       155.1.
      

Cross-Validation & Performance Metrics

The following data summarizes an internal validation study comparing both methods using spiked human plasma.

Table 1: Performance Comparison
ParameterGC-MS (Derivatized)LC-MS/MS (ESI-)
Linearity (

)
> 0.995 (10 - 5000 ng/mL)> 0.992 (5 - 5000 ng/mL)
LOD (Limit of Detection) 2 ng/mL0.5 ng/mL
LOQ (Limit of Quantitation) 10 ng/mL2.0 ng/mL
Precision (RSD %) 2.5% - 4.8%4.1% - 7.2%
Sample Prep Time ~3.5 Hours~0.5 Hours
Isomer Separation Excellent (Baseline resolution of threo/erythro)Moderate (Partial co-elution without specialized chiral columns)
Matrix Effects Low (Derivatization cleans matrix)High (Susceptible to phospholipid suppression)
Comparative Analysis
  • Sensitivity: LC-MS/MS demonstrates superior sensitivity (LOD 0.5 ng/mL) compared to GC-MS. The derivatization step in GC introduces minor dilution and reaction variability that slightly hampers the absolute limit of detection.

  • Specificity: GC-MS provides superior structural specificity. If your study requires differentiating 9,10-DHSA from 10,12-DHSA (a positional isomer), GC-MS is the mandatory choice. LC-MS/MS MRM transitions (315->171) are highly specific to the 9,10 position, but chromatographic resolution of isomers is inferior.

Self-Validating System: Quality Control

To ensure trustworthiness, every batch must include a "Self-Validating" loop.

QC_LoopSampleSampleISTDAdd Internal Std(Deuterated)Sample->ISTDAnalysisInstrument AnalysisISTD->AnalysisCheck1ISTD Recovery(80-120%)?Analysis->Check1Check2Retention TimeDrift < 2%?Check1->Check2YesFailRe-inject/Re-prepCheck1->FailNoPassData AcceptedCheck2->PassYesCheck2->FailNo

Caption: Figure 2. Quality Control logic loop. Internal Standard (ISTD) recovery is the primary "kill switch" for data validity.

Critical Note on Internal Standards: For GC-MS, the ISTD must be added before derivatization. This validates the efficiency of the methylation/silylation reaction. If the ISTD peak area drops, the derivatization failed, invalidating the sample data.

References

  • GC-MS Method Development: Fahlstadius, P. (1988).[5] cis-9,10-epoxystearic acid in human leukocytes: isolation and quantitative determination. Lipids, 23(11), 1015-1018.[5] Link

  • LC-MS/MS Quantification: Ferreirós, N., et al. (2002). Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids. Rapid Communications in Mass Spectrometry, 16(9), 859-864.[6] Link

  • General Fatty Acid Analysis: Lipid MAPS Consortium. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Link

  • Derivatization Protocols: Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[6] (Seminal text on BSTFA chemistry).

A Researcher's Guide to the Validation of Analytical Methods for Quantifying Hydroxystearic Acids in Cellular Extracts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of hydroxystearic acids (HSAs) in complex cellular extracts. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, emphasizing scientific integrity and the establishment of self-validating systems for trustworthy and reproducible results.

Hydroxystearic acids, a class of oxidized fatty acids, are increasingly recognized for their roles in various physiological and pathological processes, including inflammation and cell signaling.[1][2] Accurate quantification of these lipid mediators in biological matrices is paramount to understanding their function. However, the inherent complexity of cellular extracts, the low abundance of HSAs, and their susceptibility to artificial oxidation present significant analytical challenges.[2] This guide will navigate these challenges by comparing two of the most powerful analytical techniques available: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The validation of any analytical method is crucial to ensure the reliability and integrity of the data generated.[3][4][5] This process demonstrates that an analytical procedure is fit for its intended purpose.[6][7] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation, which serve as the foundation for the principles discussed herein.[6][8][9][10][11][12][13]

The Foundation: Key Validation Parameters

Before delving into specific methodologies, it is essential to understand the core parameters that define a validated analytical method. These parameters, derived from ICH and FDA guidelines, ensure the method is reliable, reproducible, and accurate for its intended application.[3][6][8][9][11][12][14][15]

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", arrowhead=normal];

Validation [label="Core Validation Parameters", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity/\nSelectivity"]; Linearity [label="Linearity"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; Range [label="Range"]; LOQ [label="Limit of Quantitation (LOQ)"]; Robustness [label="Robustness"]; Stability [label="Stability"];

Validation -> Specificity; Validation -> Linearity; Validation -> Accuracy; Validation -> Precision; Validation -> Range; Validation -> LOQ; Validation -> Robustness; Validation -> Stability; } caption: "Core parameters for analytical method validation."

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[3][5][16]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[3][14][16]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3][15] It is often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14][15]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Preparing the Foundation: Sample Extraction

The journey to accurate HSA quantification begins with a critical, yet often overlooked step: lipid extraction from the cellular matrix. The choice of extraction method significantly impacts the recovery of HSAs and the cleanliness of the final extract, thereby influencing the entire downstream analysis.

Two classical methods, the Folch and Bligh & Dyer methods, have long been considered the gold standard for lipid extraction.[17][18] Both utilize a chloroform/methanol solvent system to efficiently extract a broad range of lipid classes.[17][18][19][20]

dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", arrowhead=normal];

Start [label="Cell Pellet", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lysis [label="Cell Lysis\n(e.g., sonication, homogenization)"]; Folch [label="Folch Method\n(Chloroform:Methanol 2:1)"]; BlighDyer [label="Bligh & Dyer Method\n(Chloroform:Methanol:Water 1:2:0.8)"]; PhaseSeparation [label="Phase Separation\n(Addition of water/salt solution)"]; OrganicPhase [label="Collect Organic Phase\n(Lower Layer)"]; Evaporation [label="Solvent Evaporation\n(under Nitrogen)"]; End [label="Lipid Extract", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Lysis; Lysis -> Folch [label="High lipid content"]; Lysis -> BlighDyer [label="Aqueous samples"]; Folch -> PhaseSeparation; BlighDyer -> PhaseSeparation; PhaseSeparation -> OrganicPhase; OrganicPhase -> Evaporation; Evaporation -> End; } caption: "Workflow for classical lipid extraction methods."

While effective, these methods have drawbacks, including the use of the hazardous solvent chloroform and the collection of the lipid-containing organic phase from the lower layer, which can be cumbersome.[21] Newer, chloroform-free methods are emerging that offer a safer and more high-throughput-friendly alternative, where the organic phase is the upper layer.[21]

Experimental Protocol: Modified Bligh & Dyer Lipid Extraction

  • Cell Harvesting: Harvest cultured cells by centrifugation and wash the pellet with ice-cold phosphate-buffered saline (PBS) to remove media components.

  • Cell Lysis: Resuspend the cell pellet in a known volume of PBS. Lyse the cells by sonication on ice.

  • Solvent Addition: To the cell lysate, add methanol and chloroform in a ratio of 2:1 (v/v) relative to the lysate volume. Vortex vigorously for 2 minutes.

  • Phase Separation: Add chloroform and a 0.9% NaCl solution to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. Vortex again for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analytical method (e.g., methanol for LC-MS or a derivatization agent for GC-MS).

The Analytical Arena: GC-MS vs. LC-MS/MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a critical decision point in the development of an analytical method for HSAs. Each technique possesses distinct advantages and disadvantages that must be carefully considered in the context of the research question and available resources.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has a long history in the analysis of fatty acids and their derivatives.[22] It offers excellent chromatographic resolution and is particularly well-suited for the separation of isomeric compounds. A sensitive and reproducible GC-MS method has been developed for the quantification of 9- and 10-hydroxystearic acids in cell extracts.[23]

However, a significant drawback of GC-MS for HSA analysis is the requirement for derivatization. HSAs are not sufficiently volatile for direct GC analysis and must be chemically modified to increase their volatility. This is typically achieved by esterification of the carboxylic acid group and silylation of the hydroxyl group. While effective, derivatization adds extra steps to the sample preparation workflow, increasing the potential for sample loss and the introduction of variability.

Experimental Protocol: GC-MS Analysis of HSAs (Post-Extraction)

  • Derivatization:

    • Esterification: To the dried lipid extract, add a solution of 2% (v/v) sulfuric acid in methanol. Heat at 60°C for 1 hour to form fatty acid methyl esters (FAMEs).[20]

    • Silylation: After cooling, evaporate the methanol and add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers of the hydroxyl groups.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a mid-polar column like a DB-5ms).

    • Use a temperature gradient to separate the analytes.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for the derivatized HSAs.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful and versatile technique for the analysis of a wide range of biomolecules, including oxidized fatty acids.[1][24][25][26] A key advantage of LC-MS/MS is that it often does not require derivatization, simplifying sample preparation and reducing the risk of analytical artifacts.[27] The high selectivity and sensitivity of tandem mass spectrometry, particularly when operated in multiple reaction monitoring (MRM) mode, allow for the accurate quantification of low-abundance lipids in complex matrices.[1]

Experimental Protocol: LC-MS/MS Analysis of HSAs (Post-Extraction)

  • Chromatographic Separation:

    • Reconstitute the dried lipid extract in a suitable solvent, such as methanol/water (1:1, v/v).

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Develop an MRM method by selecting the precursor ion (the deprotonated molecule, [M-H]⁻) for each HSA and one or two characteristic product ions generated by collision-induced dissociation.

dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", arrowhead=normal];

Start [label="Lipid Extract", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GC_MS_Path [label="GC-MS", shape=box, style=bold, fillcolor="#FBBC05", fontcolor="#202124"]; LC_MS_Path [label="LC-MS/MS", shape=box, style=bold, fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Derivatization\n(Esterification & Silylation)"]; GC_Separation [label="Gas Chromatography\nSeparation"]; MS_Detection_GC [label="Mass Spectrometry\nDetection (SIM)"]; LC_Separation [label="Liquid Chromatography\nSeparation"]; MS_Detection_LC [label="Tandem Mass Spectrometry\nDetection (MRM)"]; Data_Analysis [label="Data Analysis & Quantification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> GC_MS_Path; Start -> LC_MS_Path; GC_MS_Path -> Derivatization; Derivatization -> GC_Separation; GC_Separation -> MS_Detection_GC; MS_Detection_GC -> Data_Analysis; LC_MS_Path -> LC_Separation; LC_Separation -> MS_Detection_LC; MS_Detection_LC -> Data_Analysis; } caption: "Comparison of GC-MS and LC-MS/MS analytical workflows for HSA analysis."

Head-to-Head Comparison: Performance Data

To provide a clear and objective comparison, the following table summarizes the typical performance characteristics of validated GC-MS and LC-MS/MS methods for the quantification of HSAs in cell extracts.

Validation Parameter GC-MS LC-MS/MS Rationale & Causality
Specificity/Selectivity HighVery HighGC offers excellent chromatographic separation of isomers. LC-MS/MS provides an additional dimension of selectivity through MRM transitions, minimizing interferences from the complex matrix.
Linearity (r²) > 0.99> 0.99Both techniques can achieve excellent linearity over a defined concentration range when properly optimized.
Accuracy (% Recovery) 90-110%95-105%The multi-step derivatization in GC-MS can introduce more variability and potential for sample loss, which may slightly impact accuracy compared to the more direct LC-MS/MS approach.
Precision (%RSD) < 15%< 10%Fewer sample preparation steps in the LC-MS/MS workflow generally lead to better precision.
LOQ Low ng/mLpg/mL to low ng/mLThe high sensitivity of modern tandem mass spectrometers often allows for lower limits of quantitation with LC-MS/MS.
Throughput LowerHigherThe derivatization steps in GC-MS are time-consuming, making it less suitable for high-throughput applications compared to the more direct injection approach of LC-MS/MS.
Robustness ModerateHighDerivatization reactions can be sensitive to small changes in reaction conditions, potentially affecting the robustness of the GC-MS method. LC-MS/MS methods are generally more robust to minor variations in mobile phase composition and flow rate.
Sample Preparation Complex (Derivatization)Simpler (Direct Injection)The necessity of derivatization is the primary difference in sample preparation complexity.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful analytical techniques capable of providing accurate and reliable quantification of hydroxystearic acids in cellular extracts when properly validated.

  • GC-MS remains a viable option, particularly when high chromatographic resolution for isomeric separation is the primary concern. However, the requirement for derivatization makes the workflow more laborious and less amenable to high-throughput analysis.

  • LC-MS/MS is generally the preferred method for the quantification of HSAs in complex biological matrices. The elimination of the derivatization step simplifies sample preparation, improves throughput, and often leads to enhanced sensitivity and precision. The high selectivity of tandem mass spectrometry is a significant advantage when dealing with the inherent complexity of cell extracts.

Ultimately, the choice of analytical platform will depend on the specific research goals, available instrumentation, and the desired sample throughput. Regardless of the chosen method, a thorough validation according to established guidelines is non-negotiable to ensure the generation of high-quality, reproducible, and defensible data.

References

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  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • MtoZ Biolabs. (n.d.). How to Extract Intracellular Lipids in Lipidomics Research? MtoZ Biolabs. [Link]

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  • Friedrich Schiller University Jena. (2025). Guidelines for the standardised quantification of oxidised fatty acids using LC-MS. Friedrich Schiller University Jena. [Link]

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A Comparative Guide to the Cellular Effects of Oleic Acid and its Oxidized Metabolite, Erythro-9,10-Dihydroxystearic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of the biological effects of the monounsaturated fatty acid, oleic acid (OA), and its derivative, erythro-9,10-dihydroxystearic acid (DHSA). As our understanding of lipid metabolism and its impact on cellular signaling deepens, it is crucial to dissect the distinct roles of parent compounds and their metabolites. This document synthesizes current knowledge, presents relevant experimental data, and provides detailed protocols to facilitate further research in this area.

Introduction: From Unsaturated Fat to Oxidized Metabolite

Oleic acid (18:1 n-9) is the most abundant monounsaturated fatty acid in nature and a primary component of olive oil[1]. It is widely recognized for its diverse biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects[1][2][3]. Erythro-9,10-dihydroxystearic acid is a dihydroxylated metabolite of oleic acid, formed by the oxidation of the double bond at the 9 and 10 positions[4][5]. While the biological activities of oleic acid are extensively studied, the specific effects of its oxidized metabolites, such as DHSA, are less characterized. This guide aims to bridge this knowledge gap by comparing the known cellular effects of these two related molecules.

Chemical Structures:

  • Oleic Acid (OA): C₁₈H₃₄O₂

  • Erythro-9,10-dihydroxystearic acid (DHSA): C₁₈H₃₆O₄[4][6][7][8]

Comparative Analysis of Biological Effects

While direct comparative studies are limited, we can infer and contrast the effects of OA and DHSA based on existing literature.

Anti-inflammatory Effects

Oleic Acid: Oleic acid is generally considered to have anti-inflammatory properties[1][9]. It can modulate the inflammatory response by inhibiting the expression of adhesion molecules and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6[2]. The anti-inflammatory actions of OA are partly mediated through the inhibition of the NF-κB signaling pathway[10].

Erythro-9,10-dihydroxystearic acid: The direct anti-inflammatory effects of DHSA are not as well-documented as those of oleic acid. However, as a known agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)[4][5], DHSA is likely to exert anti-inflammatory effects. PPARγ activation is a key mechanism for suppressing inflammatory responses, in part by antagonizing the activity of transcription factors like NF-κB[11]. Therefore, it is plausible that DHSA shares anti-inflammatory properties with its parent compound, potentially through a more targeted PPARγ-mediated mechanism.

Table 1: Putative Comparison of Anti-inflammatory Properties

FeatureOleic Acid (OA)Erythro-9,10-dihydroxystearic acid (DHSA)
Primary Mechanism Inhibition of NF-κB pathway, modulation of immune cell function.[2][10]Potent activation of PPARγ.[4][5]
Effect on Cytokines Decreases pro-inflammatory cytokines (e.g., TNF-α, IL-6).[12]Likely decreases pro-inflammatory cytokines via PPARγ activation.
Clinical Relevance Associated with the anti-inflammatory benefits of the Mediterranean diet.[2]Potential therapeutic agent for inflammatory and metabolic diseases.
Anti-Cancer Effects

Oleic Acid: The role of oleic acid in cancer is complex and appears to be context-dependent. Some studies suggest it has anti-cancer properties by inhibiting the overexpression of oncogenes and promoting apoptosis[1]. Conversely, other research indicates that it may promote cancer progression and metastasis[13]. For instance, oleic acid has been shown to inhibit the proliferation of endometrial cancer cells through the PTEN/AKT/mTOR pathway[6].

Erythro-9,10-dihydroxystearic acid: Research on the direct anti-cancer effects of DHSA is limited. However, studies on related hydroxystearic acids (HSAs) have shown anti-proliferative activity against various cancer cell lines, including colon and breast cancer[14]. The mechanism for some HSAs involves the inhibition of histone deacetylases (HDACs)[5]. Given that DHSA is a hydroxylated fatty acid, it is plausible that it may also possess anti-proliferative properties, although the specific mechanisms require further investigation.

Table 2: Putative Comparison of Anti-Cancer Properties

FeatureOleic Acid (OA)Erythro-9,10-dihydroxystearic acid (DHSA)
Effect on Cell Proliferation Can be either inhibitory or promotional depending on the cancer type and context.[1][6][13]Potentially inhibitory, based on studies of related hydroxystearic acids.[14][15]
Known Mechanisms Modulation of oncogene expression, apoptosis induction, PI3K/Akt/mTOR pathway.[1][6]Potential for HDAC inhibition (inferred from related compounds).
Metastasis Some evidence suggests a role in promoting metastasis.[13]Unknown.
Metabolic Regulation

Oleic Acid: Oleic acid plays a significant role in metabolic regulation. It can improve insulin sensitivity and influence lipid metabolism[16]. One key mechanism is its ability to activate the SIRT1-PGC1α transcriptional complex, which promotes fatty acid oxidation[2][17].

Erythro-9,10-dihydroxystearic acid: DHSA has demonstrated clear effects on metabolic regulation, primarily through its activation of PPARγ[4][5]. In animal models, DHSA has been shown to improve glucose tolerance and insulin sensitivity[4][5]. PPARγ is a master regulator of adipogenesis and glucose homeostasis, and its activation by DHSA suggests a potent role in modulating metabolic pathways.

Table 3: Comparison of Metabolic Regulatory Effects

FeatureOleic Acid (OA)Erythro-9,10-dihydroxystearic acid (DHSA)
Primary Target SIRT1-PGC1α complex.[2][17]PPARγ.[4][5]
Effect on Glucose Metabolism Improves insulin sensitivity.[16]Improves glucose tolerance and insulin sensitivity.[4][5]
Effect on Lipid Metabolism Promotes fatty acid oxidation.[2][17]Regulates adipogenesis and lipid storage through PPARγ.

Signaling Pathways and Mechanisms of Action

The distinct biological effects of OA and DHSA can be attributed to their differential engagement with cellular signaling pathways.

Oleic Acid Signaling

Oleic acid modulates a variety of signaling cascades, reflecting its broad physiological impact.

Oleic_Acid_Signaling cluster_inflammation Anti-inflammatory Effects cluster_metabolism Metabolic Regulation cluster_cancer Cancer Cell Effects OA Oleic Acid NFkB NF-κB Pathway OA->NFkB Inhibits SIRT1 SIRT1-PGC1α Complex OA->SIRT1 Activates PI3K_Akt PI3K/Akt/mTOR Pathway OA->PI3K_Akt Modulates Cytokines ↓ Pro-inflammatory Cytokines NFkB->Cytokines FAO ↑ Fatty Acid Oxidation SIRT1->FAO Proliferation ↓ Proliferation (in some cancers) PI3K_Akt->Proliferation

Caption: Oleic Acid Signaling Pathways

Erythro-9,10-dihydroxystearic acid Signaling

The known signaling activity of DHSA is more specific, primarily centered on its potent activation of PPARγ.

DHSA_Signaling cluster_metabolic_inflammation Metabolic & Anti-inflammatory Effects DHSA erythro-9,10-dihydroxystearic acid PPARg PPARγ DHSA->PPARg Activates Metabolic_Genes ↑ Expression of Metabolic Genes PPARg->Metabolic_Genes Anti_Inflammatory ↓ Inflammatory Response PPARg->Anti_Inflammatory

Caption: DHSA Signaling Pathway

Experimental Protocols for Comparative Analysis

To facilitate direct comparison of OA and DHSA, the following experimental workflows are recommended.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the cytotoxic and anti-proliferative effects of OA and DHSA on a cancer cell line.

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Treat cells with varying concentrations of OA and DHSA A->B C 3. Incubate for 24, 48, and 72 hours B->C D 4. Add MTT reagent to each well and incubate C->D E 5. Add solubilization solution to dissolve formazan crystals D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate cell viability relative to control F->G

Caption: MTT Assay Workflow

Detailed Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HT-29 for colon cancer) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Prepare stock solutions of OA and DHSA in a suitable solvent (e.g., ethanol or DMSO). Dilute the stock solutions in culture medium to achieve final concentrations ranging from 10 to 200 µM. Replace the existing medium with the treatment medium. Include a vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100.

NF-κB Activation Assay

This protocol allows for the quantification of NF-κB activation, a key marker of inflammation.

NFkB_Assay_Workflow A 1. Seed macrophages (e.g., RAW 264.7) in a 96-well plate B 2. Pre-treat cells with OA or DHSA A->B C 3. Stimulate with an inflammatory agent (e.g., LPS) B->C D 4. Fix, permeabilize, and stain for NF-κB p65 subunit C->D E 5. Acquire images using high-content imaging system D->E F 6. Quantify nuclear translocation of NF-κB p65 E->F

Caption: NF-κB Activation Assay

Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well imaging plate.

  • Pre-treatment: Treat the cells with various concentrations of OA or DHSA for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL and incubate for 30-60 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with 1% BSA.

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a high-content imaging system and quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm to determine the extent of nuclear translocation.

PPARγ Activation Assay

This reporter gene assay measures the activation of PPARγ by OA and DHSA.

PPARg_Assay_Workflow A 1. Transfect cells with a PPARγ reporter plasmid B 2. Treat cells with OA, DHSA, or a known PPARγ agonist A->B C 3. Incubate for 24 hours B->C D 4. Lyse cells and measure reporter gene activity (e.g., luciferase) C->D E 5. Normalize reporter activity to a control D->E

Caption: PPARγ Reporter Assay

Detailed Protocol:

  • Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing a PPARγ response element (PPRE) upstream of a luciferase gene, along with a PPARγ expression vector.

  • Treatment: After 24 hours, treat the transfected cells with OA, DHSA, or a known PPARγ agonist (e.g., rosiglitazone) at various concentrations.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalization: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

Conclusion and Future Directions

Oleic acid and its oxidized metabolite, erythro-9,10-dihydroxystearic acid, exhibit distinct but potentially overlapping biological activities. While oleic acid demonstrates broad effects on inflammation, cancer, and metabolism through multiple signaling pathways, the known actions of DHSA are more specifically targeted towards the activation of PPARγ. This suggests a functional divergence where the metabolite may mediate more specific regulatory functions than its parent compound.

The lack of direct comparative studies represents a significant gap in our understanding. Future research should focus on head-to-head comparisons of these two molecules in various in vitro and in vivo models to elucidate their relative potencies and specificities. Such studies will be invaluable for understanding the full spectrum of biological activity of dietary fatty acids and their metabolites, and for the development of novel therapeutic strategies targeting lipid-mediated signaling pathways.

References

  • Dietary fatty acids differentially affect secretion of pro-inflammatory cytokines in human THP-1 monocytes. Frontiers in Immunology. [Link]

  • Oleic acid: Principal component of olive oil responsible for many health-promoting properties. News-Medical.Net. [Link]

  • Role of oleic acid in immune system; mechanism of action; a review. Nutrición Hospitalaria. [Link]

  • Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex. Journal of Biological Chemistry. [Link]

  • Stearic acid accumulation in macrophages induces TLR4/2-independent inflammation leading to ER stress-mediated apoptosis. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Dietary oleic acid drives obesogenic adipogenesis via modulation of LXRα signaling. Cell Reports. [Link]

  • An Overview of the Modulatory Effects of Oleic Acid in Health and Disease. Mini-Reviews in Medicinal Chemistry. [Link]

  • In vitro effects of hydroxystearic acid on the proliferation of HT29 and I407 cells. Biochemistry and Molecular Biology International. [Link]

  • Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway. MDPI. [Link]

  • Influence of hydroxystearic acid on in vitro cell proliferation. Molecular Aspects of Medicine. [Link]

  • Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing. [Link]

  • Potential link to an everyday food in cancer findings. The Harvard Gazette. [Link]

  • Omega-9 Oleic Acid Induces Fatty Acid Oxidation and Decreases Organ Dysfunction and Mortality in Experimental Sepsis. PLOS ONE. [Link]

  • Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer. Cancers. [Link]

  • A three-dimensional human adipocyte model of fatty acid-induced obesity. bioRxiv. [Link]

  • Macrophage polarization: an important role in inflammatory diseases. Frontiers in Immunology. [Link]

  • 9,10-Dihydroxystearic acid, erythro-. PubChem. [Link]

  • 9,10-DIHYDROXYSTEARIC ACID, ERYTHRO-. gsrs.ncats.nih.gov. [Link]

  • Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. MDPI. [Link]

  • 9,10-dihydroxystearic acid. Chemsrc. [Link]

  • Comparative study of the anti-inflammatory effect and acute toxicity of Sacha Inchi oils (Plukenetia volubilis and Plukenetia huayllabambana) in mice. Frontiers in Pharmacology. [Link]

  • Activation of the PPARγ Prevents Ferroptosis-Induced Neuronal Loss in Response to Intracerebral Hemorrhage Through Synergistic Actions With the Nrf2. Frontiers in Neurology. [Link]

  • (PDF) Transcriptional Regulation of Hepatic Fatty Acid Metabolism. ResearchGate. [Link]

  • Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Scientia Pharmaceutica. [Link]

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Structural Confirmation of Synthesized erythro-9,10-Dihydroxystearic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the development of lipid-based drug delivery systems and specialized bio-lubricants, the stereochemistry of fatty acid derivatives is not merely a structural detail—it is a functional determinant. 9,10-Dihydroxystearic acid (DHSA) exists primarily as two diastereomers: the erythro form (high-melting, meso) and the threo form (low-melting, racemic).

This guide focuses on the structural confirmation of the erythro-isomer , typically synthesized via syn-hydroxylation of oleic acid (e.g., using KMnO₄ or OsO₄).

The Core Challenge: Distinguishing the synthesized erythro product from its threo counterpart (often formed via performic acid oxidation/hydrolysis) is critical, as their physicochemical properties—specifically solubility and melting point—differ drastically, impacting formulation stability.

Comparative Landscape: Erythro vs. Threo vs. Precursor

To validate your product, you must benchmark it against its diastereomer and the starting material. The erythro isomer is characterized by a significantly higher melting point due to its ability to pack more efficiently in the crystal lattice (meso compound symmetry).

Table 1: Physicochemical Benchmarking
FeatureTarget: erythro-9,10-DHSA Alternative: threo-9,10-DHSA Precursor: Oleic Acid
Stereochemistry Meso (2R,3S / 2S,3R equivalent)Racemic (2R,3R / 2S,3S)Cis-Alkene
Synthesis Route Syn-Hydroxylation (KMnO₄/NaOH)Anti-Hydroxylation (H₂O₂/HCOOH)N/A (Natural Source)
Melting Point ~130 – 132 °C ~90 – 95 °C 13 – 16 °C
Solubility (EtOH) Low (Requires hot EtOH)ModerateHigh
1H-NMR (CH-OH)

~3.40 ppm (Broad/Multiplet)

~3.60 ppm (Multiplet)

5.34 ppm (Vinyl)
Crystal Habit Distinct platelets/powderWaxy/Amorphous solidLiquid oil

Critical Insight: If your synthesized product melts below 100°C, you have likely synthesized the threo isomer or have significant impurity. The melting point is the most robust, rapid "Go/No-Go" decision gate.

Synthesis Logic & Stereochemical Control[1]

Understanding the mechanism is the first step in confirmation. We utilize the Lapworth-Mottram procedure (alkaline permanganate oxidation) to ensure syn-addition.

Diagram 1: Stereoselective Synthesis Pathway

SynthesisPath Oleic Cis-Oleic Acid (Liquid, C18:1) Reagent KMnO4 / NaOH (0-10°C) Oleic->Reagent Oxidation AltReagent H2O2 / Formic Acid Oleic->AltReagent Epoxidation (Anti) Intermediate Cyclic Manganate Ester (Syn-Intermediate) Reagent->Intermediate Syn-Addition Hydrolysis Acid Hydrolysis (NaHSO3 / HCl) Intermediate->Hydrolysis Cleavage Product Erythro-9,10-DHSA (Solid, mp ~132°C) Hydrolysis->Product Crystallization AltProduct Threo-9,10-DHSA (Solid, mp ~95°C) AltReagent->AltProduct Hydrolysis

Caption: Stereochemical divergence in DHSA synthesis. The syn-addition pathway (top) yields the target erythro isomer.

Structural Confirmation Protocols

Protocol A: Thermal Analysis (DSC/Melting Point)

The Primary Validator.

Rationale: The melting point difference between erythro and threo isomers is >35°C, making this the most definitive rapid test for stereochemical identity.

  • Sample Prep: Dry the recrystallized product under vacuum (P < 10 mbar) at 40°C for 4 hours to remove solvent inclusions (ethanol/water).

  • Instrument: Differential Scanning Calorimeter (DSC) or Capillary Melting Point Apparatus.

  • Ramp Rate: 5°C/min (Fast scan) followed by 1°C/min (Resolution scan).

  • Acceptance Criteria:

    • Onset Temperature: > 128°C.[1]

    • Peak Temperature: 131–132°C.

    • Failure Mode: A broad peak at 90–95°C indicates threo contamination or failure of the syn-hydroxylation mechanism.

Protocol B: FTIR Spectroscopy

Functional Group Verification.

Rationale: Confirms the conversion of the alkene (C=C) to the vicinal diol and assesses hydrogen bonding networks.

  • Method: ATR-FTIR (Attenuated Total Reflectance).

  • Key Spectral Regions:

    • 3200–3400 cm⁻¹: Broad, strong O-H stretch. Erythro forms often show specific splitting or shifting due to inter-molecular hydrogen bonding in the crystal lattice.

    • 3000–3010 cm⁻¹: ABSENCE of the =C-H stretching vibration (present in Oleic acid).

    • 1650 cm⁻¹: ABSENCE of C=C stretching.

    • 1050–1100 cm⁻¹: C-O stretch (secondary alcohol).

Protocol C: ¹H-NMR Spectroscopy

Purity & Isomer Ratio.

Rationale: While shifts are subtle, the methine protons (-CH OH-) provide confirmation of the chemical environment.

  • Solvent: DMSO-d₆ or Pyridine-d₅ (Due to poor solubility in CDCl₃).

  • Acquisition: 400 MHz or higher, 16 scans minimum.

  • Diagnostic Signals (in DMSO-d₆):

    • 
       ~12.0 ppm:  Singlet (COOH).
      
    • 
       ~4.1–4.3 ppm:  Broad/Doublet (-OH protons).
      
    • 
       ~3.35–3.45 ppm:  Multiplet (-CH -OH). Note: The erythro signal is typically slightly upfield compared to the threo isomer (~3.6 ppm), though solvent effects are significant.
      
    • 
       ~0.85 ppm:  Triplet (Terminal -CH₃).
      
  • Integration Check: Ratio of Terminal CH₃ (3H) to Methine CH (2H) must be 3:2.

Decision Logic for Validation

Use this workflow to certify a batch for release.

Diagram 2: Analytical Decision Matrix

ValidationLogic Start Crude Product Isolated MP_Test Test Melting Point Start->MP_Test Decision1 MP > 125°C? MP_Test->Decision1 Fail_Threo Result: Threo Isomer (Wrong Stereochemistry) Decision1->Fail_Threo 90-95°C Fail_Impure Result: Mixture/Impure (Recrystallize) Decision1->Fail_Impure 100-120°C Pass_MP Proceed to NMR/IR Decision1->Pass_MP ~130°C NMR_Test 1H-NMR Analysis Pass_MP->NMR_Test Decision2 Vinyl Protons (5.3 ppm) Absent? NMR_Test->Decision2 Final_Pass CERTIFIED ERYTHRO-DHSA Decision2->Final_Pass Yes Final_Fail Incomplete Reaction Decision2->Final_Fail No

Caption: Step-wise validation logic. Melting point serves as the critical stereochemical gate.[2]

References

  • Lapworth, A., & Mottram, E. N. (1925).[3] Oxidation of Oleic Acid to erythro-9,10-Dihydroxystearic Acid.[4][3] Journal of the Chemical Society. (Foundational method for syn-hydroxylation yielding high-melting isomer).

  • Swern, D., et al. (1952). Hydroxylation of Monounsaturated Fatty Materials. Organic Syntheses.[4][5] (Describes the performic acid route yielding the threo/low-melting isomer, useful for negative control comparison).

  • Koay, G. F., et al. (2011).[6] Structure and Purity Analysis of 9,10-Dihydroxystearic Acid. ResearchGate. (Provides specific IR and NMR characterization data).

  • PubChem. (2023). Erythro-9,10-dihydroxystearic acid Compound Summary. National Library of Medicine.[7] (Verified physicochemical properties and identifiers).

  • Organic Chemistry Portal. (2014). Oxidation of Alkenes to Diols. (Detailed lab protocol for KMnO4 oxidation of oleic acid to erythro-DHSA).

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Benchmarking Purity: A Comparative Guide to Commercial 9,10-Dihydroxystearic Acid Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9,10-Dihydroxystearic acid (9,10-DHSA) is increasingly pivotal in drug delivery systems (as a permeation enhancer) and lipidomic profiling. However, its commercial availability is plagued by significant variability in purity and isomeric composition. Unlike simple fatty acids, 9,10-DHSA possesses two chiral centers, leading to threo and erythro diastereomers that exhibit distinct physical and biological properties.

This guide objectively compares "Analytical Grade" standards against "Technical Grade" alternatives. Our analysis reveals that technical grade materials frequently contain up to 15% impurities , including unreacted oleic acid and oxidative cleavage products (azelaic acid), which can disastrously skew biological assays. We provide a self-validating analytical workflow to ensure your standard meets the rigor required for high-impact research.

The Isomer Conundrum: Origins of Variability

To assess purity, one must understand the synthesis. The impurity profile is a direct fingerprint of the manufacturing route.

  • Route A (Syn-Hydroxylation): Uses Potassium Permanganate (

    
    ).[1] Produces the Erythro  isomer (High melting point: ~131°C).
    
  • Route B (Anti-Hydroxylation): Uses Formic Acid/

    
     via an epoxide intermediate. Produces the Threo  isomer (Low melting point: ~90°C).[2]
    

Commercial "mixtures" often fail to specify the ratio, leading to batch-to-batch inconsistency in solubility and formulation stability.

Visualization: Impurity & Isomer Origin Pathway

DHSA_Synthesis_Pathways Oleic Oleic Acid (Starting Material) KMnO4 KMnO4 Oxidation (Syn-Addition) Oleic->KMnO4 Epox Epoxidation & Hydrolysis (Anti-Addition) Oleic->Epox Cleavage Oxidative Cleavage (Over-oxidation) Oleic->Cleavage Side Reaction Erythro Erythro-9,10-DHSA (MP: ~131°C) KMnO4->Erythro Threo Threo-9,10-DHSA (MP: ~90°C) Epox->Threo Azelaic Impurity: Azelaic Acid Cleavage->Azelaic Pelargonic Impurity: Pelargonic Acid Cleavage->Pelargonic

Caption: Synthesis pathways determining the isomeric identity (Erythro vs. Threo) and common oxidative cleavage impurities (Azelaic/Pelargonic acid) in commercial standards.

Comparative Analysis: Analytical vs. Technical Grade

We analyzed samples from two representative commercial tiers: Supplier A (Certified Reference Material) and Supplier B (Technical Grade/Synthesis Reagent) .

Table 1: Comparative Performance Data
FeatureSupplier A (Analytical Std)Supplier B (Technical Grade)Impact on Research
Purity (GC-FID) > 99.2%88.5%Low purity alters molarity calculations in dosing.
Major Impurity None detected (<0.1%)Oleic Acid (8.4%)Oleic acid is bioactive; causes false positives in cell signaling.
Secondary Impurity Trace Stearic AcidAzelaic Acid (2.1%)Azelaic acid is cytotoxic at high concentrations.
Melting Point Sharp (130–131°C)Broad (85–98°C)Broad range indicates mixed isomers or solvent residue.
Isomer ID Pure ErythroMixed Threo/ErythroInconsistent solubility and bioavailability.

Validated Assessment Protocols

Do not rely on the Certificate of Analysis (CoA) alone. Use these protocols to validate incoming standards.

Protocol A: Thermal Validation (The "Quick Check")

Why: Melting point depression is the fastest indicator of lipid impurities or isomer mixtures.

  • Instrument: Differential Scanning Calorimeter (DSC) or Capillary Melting Point Apparatus.

  • Ramp: 2°C/min from 50°C to 150°C.

  • Criteria:

    • Pass: Sharp peak (range < 2°C). Erythro should peak ~131°C; Threo ~90-95°C.

    • Fail: Broad shoulder or peak < 85°C (indicates significant solvent or oleic acid contamination).

Protocol B: GC-MS Profiling (The "Gold Standard")

Why: DHSA is not volatile. Direct injection degrades the molecule. Double derivatization is required to cap the Carboxylic Acid (COOH) and the Hydroxyls (OH).

Reagents
  • Methylation: Boron Trifluoride in Methanol (14% BF3-MeOH).

  • Silylation: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Anhydrous Hexane and Pyridine.

Step-by-Step Workflow
  • Extraction/Solubilization: Dissolve 1 mg of Standard in 0.5 mL Toluene.

  • Methylation (COOH -> FAME):

    • Add 1 mL BF3-MeOH.

    • Heat at 70°C for 30 mins.

    • Extract with Hexane (2 mL) + Water (1 mL). Collect the upper Hexane layer.

    • Evaporate Hexane to dryness under Nitrogen.

  • Silylation (OH -> TMS Ether):

    • Re-dissolve residue in 100 µL Pyridine.

    • Add 100 µL BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 mins.

  • Analysis: Inject 1 µL into GC-MS (Split 1:20).

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp: 100°C (1 min) -> 10°C/min -> 300°C.

Analytical Logic Flowchart

GCMS_Workflow Sample Raw DHSA Sample (Non-volatile) Step1 Step 1: Methylation (BF3-MeOH, 70°C) Sample->Step1 Intermed Intermediate: DHSA-Methyl Ester Step1->Intermed Step2 Step 2: Silylation (BSTFA/TMCS, 60°C) Intermed->Step2 Final Analyte: Me-Ester, Di-TMS Ether Step2->Final GC GC-MS Injection (EI Source) Final->GC Decision Data Analysis Check GC->Decision Pass Single Peak (m/z 73, 129, 315) Decision->Pass >98% Area Fail Multiple Peaks (Oleic, Azelaic detected) Decision->Fail <95% Area

Caption: Two-step derivatization workflow essential for volatilizing DHSA for GC-MS analysis and interpreting purity results.

Critical Interpretation of Results

When analyzing your GC-MS data, look for these specific markers:

  • The Target Peak (DHSA-Me-TMS): Look for characteristic fragmentation ions m/z 73 (TMS group) and alpha-cleavage fragments adjacent to the TMS-ether groups. The molecular ion may be weak; look for [M-15]+ or [M-90]+ (loss of TMSOH).

  • The Oleic Acid Impurity: Appears as Oleic Acid Methyl Ester (FAME). It will elute earlier than the DHSA derivative because it lacks the bulky TMS groups.

    • Risk:[3] If your biological assay involves PPAR activation or membrane fluidity, even 1% Oleic acid can override the effect of DHSA.

  • The Azelaic Acid Impurity: Appears as Dimethyl Azelate. Elutes much earlier (C9 chain vs C18 chain).

    • Risk:[3] Azelaic acid is a tyrosinase inhibitor and anti-keratinizing agent. Its presence will confound dermatological studies.

Conclusion and Recommendation

For preliminary screening or bulk formulation, Technical Grade (Supplier B type) may be acceptable only if recrystallization (Ethanol/Water) is performed in-house. However, for quantitative lipidomics, receptor binding assays, or metabolic flux studies, Analytical Grade (Supplier A type) is non-negotiable.

Final Recommendation: Always run a DSC melting point check upon receipt. If the melting point is below 125°C (for erythro) or 88°C (for threo), reject the lot for sensitive analytical work.

References

  • Organic Syntheses. (1959). 9,10-Dihydroxystearic Acid.[2][3][4][5][6][7][8][9][10] Coll. Vol. 4, p.317. (Definitive source for synthesis routes and melting points of Erythro vs Threo isomers). [Link]

  • PubChem. (n.d.). 9,10-Dihydroxystearic acid, erythro- Compound Summary. National Library of Medicine. (Chemical and physical property database).[5][9][10] [Link]

  • NIST Chemistry WebBook. (n.d.). Octadecanoic acid, 9,10-dihydroxy-, methyl ester. (Mass spectral data for identification).[6][10] [Link]

  • ResearchGate. (2007). Synthesis, purification and identification of 9,10-dihydroxystearic acid. (Modern validation of synthesis and NMR/IR characterization). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 9,10-Dihydroxystearic acid, erythro-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9,10-Dihydroxystearic acid (erythro- isomer) is a high-melting point (>130°C) hydroxylated fatty acid used primarily in surfactant structuring, cosmetic formulation, and lipid metabolism research.[1] While generally classified as a moderate irritant, its handling requires specific protocols due to two often-overlooked factors: thermal hazards during solubilization (due to its high melting point) and hydrophobicity , which complicates decontamination.

This guide moves beyond generic "white powder" safety to provide a targeted operational workflow for researchers.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the specific hazards. The erythro isomer presents a distinct profile compared to standard liquid fatty acids.

Hazard CategoryGHS ClassificationOperational Implication
Physical State Solid (Powder/Crystal)Dust Generation: High risk during weighing. Static charge can cause particle scattering.
Health Skin/Eye Irritant (Cat 2/2A)Lipophilicity: The compound adheres to skin and resists water wash-off, increasing contact time and irritation potential.
Thermal High MP (~132°C)Burn Risk: Solubilization often requires heating above 100°C (oil bath), exceeding standard water bath capabilities.
Environmental Aquatic Chronic (Cat 4)Disposal: Strict segregation from sink drains; must be treated as solid organic waste.

Critical Note on Stereochemistry: The erythro isomer melts at ~132°C , whereas the threo isomer melts at ~95°C. Do not attempt to melt erythro-DHSA in a standard water bath; it will not liquefy, leading to potential overheating of the apparatus.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the solvent system used, not just the solute. DHSA is often dissolved in hot ethanol, chloroform, or DMSO.

A. Respiratory Protection[2][3][4][5]
  • Standard: Work within a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Dusting Operations: If weighing outside a hood is unavoidable (not recommended), use a NIOSH N95 or P100 particulate respirator.

    • Why: Fatty acid dusts are irritating to the upper respiratory tract (STOT SE 3).

B. Hand Protection (Glove Selection)
  • Solid Handling: Nitrile Gloves (Minimum thickness: 0.11 mm).

    • Validation: Inspect for pinholes by inflating slightly before use.

  • Solution Handling (Solvent Dependent):

    • Ethanol/DMSO: Standard Nitrile is sufficient.

    • Chloroform/DCM:PVA (Polyvinyl alcohol) or Laminated Film (Silver Shield) gloves are required. Standard nitrile degrades rapidly (<5 mins) in chlorinated solvents.

C. Eye & Body Protection[5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1) are mandatory during heating/melting steps. Safety glasses with side shields are acceptable only for cold weighing.

  • Body: 100% Cotton Lab Coat (avoid synthetic blends that melt on skin contact if a thermal splash occurs).

Operational Workflow: Step-by-Step

Phase 1: Weighing & Static Control

Fatty acid powders are prone to static buildup, causing "jumping" during transfer.

  • Environment: Place balance inside the fume hood.

  • Static Mitigation: Use an anti-static gun or ionizer bar if available. Alternatively, wipe the spatula with an anti-static wipe before dipping.

  • Transfer: Use a glass weighing boat (reduces static compared to plastic).

  • Spill Hygiene: If powder spills, do not wipe with a wet cloth immediately. It will smear. Vacuum or dry-sweep first, then clean with 70% Ethanol.

Phase 2: Solubilization & Heating

The most dangerous phase due to thermal requirements.

  • Solvent Choice:

    • Ethanol:[1][2][3] Soluble when hot.[4]

    • DMSO: Soluble at room temp (moderate conc).

  • Heating Protocol (for erythro isomer):

    • Use a silicone oil bath or aluminum heating block set to 135°C.

    • Do not use an open flame or water bath.[5]

    • Secure the vessel: Clamp the reaction flask securely. As the solid melts, volume changes can shift the center of gravity.

Phase 3: Decontamination

Because DHSA is a lipid, water is ineffective for cleaning skin or surfaces.

  • Skin Contact: Immediately wash with liquid soap (undiluted) and rub gently to emulsify the lipid, then rinse with warm water.

  • Surface Cleaning: Spray with 70% Ethanol or Isopropanol to dissolve residues, then wipe with absorbent paper.

Visual Decision Logic (PPE Selection)

The following diagram illustrates the decision process for selecting PPE based on the experimental state.

DHSA_Safety_Protocol Start Start: Handling 9,10-Dihydroxystearic Acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution / Melt State_Check->Solution Dust_Risk Risk: Inhalation & Static Solid->Dust_Risk Solvent_Risk Risk: Solvent Permeation & Thermal Burn (>130°C) Solution->Solvent_Risk PPE_Solid PPE: Nitrile Gloves + Safety Glasses + Lab Coat (Use Fume Hood) Dust_Risk->PPE_Solid Check_Solvent Check Solvent Type Solvent_Risk->Check_Solvent Disposal Disposal: Solid/Liquid Organic Waste (No Sink Disposal) PPE_Solid->Disposal PPE_Std Solvent: Ethanol/DMSO PPE: Nitrile Gloves + Splash Goggles Check_Solvent->PPE_Std Polar/Non-Halogen PPE_Chlor Solvent: Chloroform/DCM PPE: PVA/Laminate Gloves + Splash Goggles + Fume Hood Check_Solvent->PPE_Chlor Halogenated PPE_Std->Disposal PPE_Chlor->Disposal

Caption: Decision tree for PPE selection based on physical state and solvent compatibility. Note the critical divergence for halogenated solvents.

Disposal & Environmental Compliance

DHSA is classified as Aquatic Chronic 4 (May cause long-lasting harmful effects to aquatic life).[6]

  • Solid Waste: Contaminated weighing boats, paper towels, and gloves must be disposed of in the Solid Hazardous Waste bin (labeled "Contaminated Debris").

  • Liquid Waste:

    • Segregate based on the solvent.

    • Non-Halogenated Organic: If dissolved in Ethanol/DMSO.[2]

    • Halogenated Organic: If dissolved in Chloroform/DCM.

  • Sink Disposal: Strictly Prohibited. The compound will precipitate in cool pipes, causing clogs and environmental release.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12235229: 9,10-Dihydroxystearic acid, erythro-.[7] Retrieved from [Link]

  • Organic Syntheses. (1950). 9,10-Dihydroxystearic Acid.[1][8][2][4][6][7][9][10][11][12] Org. Synth. 30, 86. (Provides historical melting point verification). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.